molecular formula C9H4ClN3 B189361 4-Chloroquinazoline-6-carbonitrile CAS No. 150449-97-1

4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361
CAS No.: 150449-97-1
M. Wt: 189.6 g/mol
InChI Key: PQJUTOVJNYMGFX-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-6-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloroquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUTOVJNYMGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434116
Record name 4-chloroquinazoline-6-carbonitrile
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150449-97-1
Record name 4-chloroquinazoline-6-carbonitrile
Source EPA DSSTox
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Record name 4-CHLOROQUINAZOLINE-6-CARBONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically modified and may contribute to the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₄ClN₃PubChem[1]
Molecular Weight 189.60 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 150449-97-1PubChem[1]
SMILES C1=CC2=C(C=C1C#N)C(=NC=N2)ClPubChem[1]
InChI Key PQJUTOVJNYMGFX-UHFFFAOYSA-NPubChem[1]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
XlogP (Computed) 2.2PubChem[1]
Topological Polar Surface Area (Computed) 49.6 ŲPubChem[1]
Monoisotopic Mass (Computed) 189.0093748 DaPubChem[1]

Synthesis

The synthesis of this compound typically proceeds through the chlorination of its corresponding 4-oxo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile. This transformation is a common and effective method for introducing a reactive chlorine atom at the 4-position of the quinazoline ring.

Experimental Protocol: Chlorination of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

This protocol is a general procedure based on established methods for the chlorination of 4-quinazolones.[2][3] Optimization may be required for this specific substrate.

Materials:

  • 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

  • Anhydrous toluene or other suitable inert solvent

  • Triethylamine or other organic base (optional, for use with POCl₃)[2]

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).

  • If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis_Workflow start 4-Oxo-3,4-dihydro- quinazoline-6-carbonitrile reaction Chlorination (Reflux) start->reaction reagent POCl3 or SOCl2/DMF reagent->reaction workup Aqueous Workup (Ice, NaHCO3) reaction->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product 4-Chloroquinazoline- 6-carbonitrile purification->product

General synthetic workflow for this compound.

Reactivity and Chemical Behavior

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.

Common nucleophiles that can displace the chloride include:

  • Amines: Reaction with primary and secondary amines is a widely used method to synthesize a variety of 4-aminoquinazoline derivatives, which are often biologically active.

  • Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the corresponding alkoxides or phenoxides.

  • Thiols: Thioether linkages can be introduced by reaction with thiolates.

The nitrile group at the 6-position is relatively stable but can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further expanding the synthetic possibilities.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinazoline derivatives is well-known for its wide range of pharmacological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of EGFR inhibitors.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse Inhibitor 4-Substituted Quinazoline (e.g., from 4-Chloroquinazoline- 6-carbonitrile) Inhibitor->Dimerization Inhibits Autophosphorylation

Potential inhibition of the EGFR signaling pathway by derivatives of this compound.

Given this precedent, it is highly probable that derivatives of this compound could also exhibit inhibitory activity against EGFR or other related tyrosine kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of these compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the reactive chloro group, which allows for diverse functionalization. While experimental data on the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.

References

4-Chloroquinazoline-6-carbonitrile structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and IUPAC Name

This compound is a substituted quinazoline, which is a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring. The structure is characterized by a chlorine atom at position 4 and a nitrile group at position 6.

IUPAC Name: this compound[1]

Chemical Structure: The structure of the molecule is represented by the following diagram:

Chemical structure of this compound

Image Source: PubChem CID 10012727

SMILES: C1=CC2=C(C=C1C#N)C(=NC=N2)Cl[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed descriptors are valuable for researchers in predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₄ClN₃PubChem[1][3]
Molecular Weight 189.60 g/mol PubChem[1][4]
Monoisotopic Mass 189.0093748 DaPubChem[1][2]
CAS Number 150449-97-1PubChem[1][3]
Appearance SolidMethylamine Supplier[4]
XlogP (Predicted) 2.2PubChem[2]
Melting Point UnknownMethylamine Supplier[4]
Boiling Point UnknownMethylamine Supplier[4]
Solubility in Water UnknownMethylamine Supplier[4]

Synthesis Protocol

Objective: To synthesize this compound from 6-cyano-3H-quinazolin-4-one.

Materials:

  • 6-cyano-3H-quinazolin-4-one (precursor)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or another suitable high-boiling inert solvent

  • Ice bath

  • Heating mantle and reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting material, 6-cyano-3H-quinazolin-4-one, in an excess of thionyl chloride (SOCl₂) or a solution of phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

  • Chlorination Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Work-up and Isolation: The crude product is typically a solid. Pour the cooled reaction residue onto crushed ice to quench any remaining chlorinating agent. The solid product, this compound, will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, pure compound.

Biological Significance and Signaling Pathway

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] Many compounds based on this structure function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Specifically, the 4-anilinoquinazoline scaffold (which can be readily synthesized from 4-chloroquinazoline precursors) is the basis for several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.[8][10] Inhibition of the EGFR signaling pathway blocks downstream signals that promote cell proliferation, survival, and migration.

The diagram below illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates TKI Quinazoline-based TKI (e.g., Gefitinib, Erlotinib) TKI:s->EGFR:n Inhibits Kinase Activity Proliferation Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF:s->Metastasis:n Survival Survival PI3K_AKT->Survival PI3K_AKT:s->Metastasis:n

Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.

References

4-Chloroquinazoline-6-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in the synthesis of biologically active compounds. This document outlines its chemical properties, provides representative experimental protocols for its synthesis and derivatization, and discusses the biological activities of closely related quinazoline analogs, offering insights into potential research and drug development applications.

Core Compound Data

CAS Number: 150449-97-1[1] Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol

PropertyValueSource
CAS Number 150449-97-1PubChem CID 10012727
Molecular Formula C₉H₄ClN₃PubChem CID 10012727
Molecular Weight 189.60 g/mol PubChem CID 10012727
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Synthesis and Derivatization

The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. The following protocols are representative methods for the synthesis of the 4-chloroquinazoline core and its subsequent derivatization to introduce functional diversity, which are adaptable for this compound.

Experimental Protocol 1: Synthesis of 4-Chloroquinazoline Core Structure

This protocol outlines a general method for the chlorination of a quinazolin-4-one precursor, a common route to obtaining 4-chloroquinazolines.

Materials:

  • 6-Cyano-4-hydroxyquinazoline (or related quinazolinone precursor)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the starting quinazolin-4-one in a suitable solvent (e.g., toluene or neat), add thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess chlorinating agent under reduced pressure.

  • Azeotrope the residue with toluene to remove any remaining traces of the chlorinating agent.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline product.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Derivatization

The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. This is a key step in the synthesis of many biologically active quinazoline derivatives.

Materials:

  • This compound

  • Desired amine nucleophile

  • Solvent (e.g., isopropanol, dioxane, or THF/water mixture)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, depending on the nucleophile)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the desired amine nucleophile (typically 1-1.2 equivalents). If the amine salt is used, a base like DIPEA may be required to liberate the free amine.

  • The reaction can be carried out at room temperature, or heated (conventional heating or microwave irradiation) to drive the reaction to completion. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration and washed with a suitable solvent.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline-6-carbonitrile derivative.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the quinazoline scaffold is a well-recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Derivatives of 4-chloroquinazoline have been widely investigated as potent inhibitors of various protein kinases.

Kinase Inhibition

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).[2][3] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets. The nitrile group at the 6-position can influence the electronic properties and binding interactions of the molecule with its target.

Illustrative Quantitative Data for Analogous Compounds:

The following table presents IC₅₀ values for representative 4-anilinoquinazoline derivatives against various cancer cell lines, demonstrating the potential potency of this class of compounds. It is important to note that these values are for structurally related analogs and not for derivatives of this compound itself.

Compound ClassCell LineTarget/MechanismIC₅₀ (µM)
6-halo-2-phenyl-substituted 4-anilinoquinazolinesHCT-116 (Colon Cancer)Antiproliferative2.8
6-halo-2-phenyl-substituted 4-anilinoquinazolinesT98G (Glioblastoma)Antiproliferative2.0
6-arylquinazolin-4-aminesClk4 (Kinase)Kinase InhibitionPotent (nM range)
Quinazoline-based inhibitorsEGFR (Kinase)Kinase InhibitionPotent (nM range)
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PAK4)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.

  • Add varying concentrations of the test compound or a known inhibitor (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of kinase activity).

Cell-Based Assays

The antiproliferative activity of quinazoline derivatives is often evaluated using cell-based assays such as the MTT assay.

Experimental Protocol 4: MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

Quinazoline derivatives are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[2] 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking these downstream signals.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K Grb2 Grb2 EGFR->Grb2 EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with poor prognosis in several cancers. Quinazoline-based inhibitors have been developed to target PAK4.

PAK4_Signaling_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 GEFH1 GEF-H1 PAK4->GEFH1 MMP2 MMP-2 PAK4->MMP2 Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton Inhibitor Quinazoline-based PAK4 Inhibitor Inhibitor->PAK4 Invasion Cell Invasion & Metastasis GEFH1->Invasion MMP2->Invasion

Caption: PAK4 Signaling Pathway and its Inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazoline-based kinase inhibitors.

Experimental_Workflow Start Start: 2-Amino-5-cyanobenzoic acid Cyclization Cyclization Start->Cyclization Quinazolinone 6-Cyanoquinazolin-4-one Cyclization->Quinazolinone Chlorination Chlorination (e.g., POCl₃) Quinazolinone->Chlorination Chloroquinazoline This compound Chlorination->Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinazoline->SNAr Library Library of 4-Amino- quinazoline-6-carbonitrile Derivatives SNAr->Library KinaseAssay In Vitro Kinase Inhibition Assay Library->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT) Library->CellAssay Lead Lead Compound Identification KinaseAssay->Lead CellAssay->Lead

Caption: Workflow for Synthesis and Evaluation of Quinazoline Inhibitors.

References

Navigating the Stability Landscape of 4-Chloroquinazoline-6-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physical and chemical stability aspects of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published stability data for this specific molecule, this document outlines a robust framework for its stability assessment based on established international guidelines and the known reactivity of its constituent functional groups. This guide details predictive degradation pathways, comprehensive experimental protocols for forced degradation and long-term stability studies, and the application of analytical techniques for monitoring stability. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to ensure the quality, safety, and efficacy of drug candidates derived from this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutics. The stability of such an intermediate is a paramount concern in drug development, as it can directly impact the quality, shelf-life, and safety of the final active pharmaceutical ingredient (API). Understanding the physical and chemical stability profile of this compound is essential for defining appropriate storage conditions, handling procedures, and formulation strategies.

This guide will delve into the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It will also provide detailed, adaptable experimental protocols for conducting forced degradation studies and long-term stability testing in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Predicted Chemical Stability and Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to chemical transformation: the chloro substituent at the 4-position of the quinazoline ring and the carbonitrile group at the 6-position.

Hydrolytic Degradation

Acidic and Basic Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield the corresponding carboxylic acid (4-chloroquinazoline-6-carboxylic acid) via an intermediate amide.[4][5][6][7][8] The reaction is typically accelerated by heat.[5] The 4-chloro group on the quinazoline ring is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution.[9][10] Under aqueous conditions, particularly with heating, this group could be displaced by a hydroxyl group to form 4-hydroxyquinazoline-6-carbonitrile.

G cluster_hydrolysis Hydrolytic Degradation Pathways Start This compound Amide 4-Chloroquinazoline-6-carboxamide Start->Amide H₂O / H⁺ or OH⁻ Hydroxy 4-Hydroxyquinazoline-6-carbonitrile Start->Hydroxy H₂O / Δ Carboxylic_Acid 4-Chloroquinazoline-6-carboxylic acid Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation pathways of this compound.
Photodegradation

Aromatic chlorinated compounds can be susceptible to photodegradation.[11] Exposure to light, particularly UV radiation, could potentially lead to homolytic cleavage of the carbon-chlorine bond, generating radical intermediates that could subsequently react to form a variety of degradation products.[12] The specific photoproducts would depend on the solvent and atmosphere. The ICH Q1B guideline provides a systematic approach to photostability testing.[13][14][15][16][17]

Thermal Degradation

In the solid state, thermal stability is a critical parameter. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the decomposition temperature and identifying any polymorphic transitions.[18][19][20][21] Degradation at elevated temperatures in the solid state may follow complex pathways, potentially involving polymerization or fragmentation.

Oxidative Degradation

While the core quinazoline ring is relatively electron-deficient, oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators, cannot be entirely ruled out. The potential for N-oxide formation on the quinazoline ring should be considered.

Proposed Stability Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the method of choice.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL

Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines and are designed to provide a comprehensive stability profile for this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[22][23][24][25][26]

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze

Caption: General workflow for forced degradation studies.

4.1.1. Acid and Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • For neutral hydrolysis, add an equal volume of water.[27]

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by the developed stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, and sample at various time points.

  • Analyze the samples by HPLC.

4.1.3. Photostability

  • Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze both the exposed and control samples by HPLC.

4.1.4. Thermal Degradation

  • For solid-state thermal stability, heat a sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • For solution-state thermal stability, reflux a solution of the compound.

  • Analyze the stressed samples by HPLC.

  • Further characterization of the solid state can be performed using TGA and DSC to determine the onset of decomposition and any phase transitions.[28][29][30]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[2][31]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Package samples of this compound in the proposed container closure system.

  • Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.

Table 3: Example Data Table for Forced Degradation Studies

Stress ConditionTime (hours)Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 M HCl, 60°C 0100.0NDNDND
892.54.81.27.5
2485.19.32.514.9
0.1 M NaOH, 60°C 0100.0NDNDND
890.26.1ND9.8
2478.915.4ND21.1
ND: Not Detected

Table 4: Example Data Table for Long-Term Stability Study (25°C/60%RH)

Time (months)AppearanceAssay (%)Degradation Product X (%)Total Impurities (%)
0 White Powder99.8ND0.2
3 White Powder99.7ND0.3
6 White Powder99.60.10.4
9 White Powder99.50.10.5
12 White Powder99.40.20.6
ND: Not Detected

Conclusion

A thorough understanding of the physical and chemical stability of this compound is fundamental for its successful application in drug development. This guide provides a comprehensive framework for a systematic stability assessment. By implementing the outlined forced degradation and long-term stability studies, researchers can identify potential liabilities, establish appropriate storage and handling conditions, and develop robust formulations. The predictive degradation pathways and detailed experimental protocols serve as a valuable resource for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these principles will ultimately contribute to the development of safer and more effective medicines.

References

Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinazoline-6-carbonitrile. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of theoretical data and expected values derived from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm) RangeMultiplicityNotes
H-28.8 - 9.2Singlet (s)The proton at position 2 is expected to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.
H-58.3 - 8.6Doublet (d)This proton is part of the benzene ring and is expected to show a small coupling constant.
H-77.9 - 8.2Doublet of doublets (dd)This proton will be split by both H-5 and H-8.
H-87.7 - 8.0Doublet (d)This proton will show coupling to H-7.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm) RangeNotes
C-2150 - 155The chemical shift is influenced by the two adjacent nitrogen atoms.
C-4160 - 165The carbon bearing the chlorine atom is expected to be significantly downfield.
C-4a150 - 155A quaternary carbon in the heterocyclic ring.
C-5128 - 132Aromatic carbon.
C-6110 - 115The carbon attached to the electron-withdrawing nitrile group.
C-7135 - 140Aromatic carbon.
C-8125 - 130Aromatic carbon.
C-8a145 - 150A quaternary carbon at the ring junction.
-C≡N115 - 120The carbon of the nitrile group.
Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹) RangeIntensityVibration
C≡N (Nitrile)2220 - 2240Medium to StrongStretching
C=N (Quinazoline ring)1610 - 1630MediumStretching
C=C (Aromatic)1450 - 1600Medium to WeakStretching
C-Cl (Chloro)700 - 850StrongStretching
C-H (Aromatic)3000 - 3100Medium to WeakStretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₉H₄ClN₃PubChem[1]
Molecular Weight189.60 g/mol PubChem[1]
Exact Mass189.0093748 DaPubChem[1]
Predicted [M+H]⁺190.01665PubChemLite
Predicted [M+Na]⁺211.99859PubChemLite

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse ¹H NMR experiment is run.

    • Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound is placed directly onto the ATR crystal.

    • Pressure is applied using a press to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

  • Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the m/z values of the fragment ions.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Chlorine Atom in 4-Chloroquinazolines: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Synthetic Utility of 4-Chloroquinazolines for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Among its various derivatives, 4-chloroquinazoline stands out as a critical intermediate due to the high reactivity of its chlorine atom at the C4 position. This reactivity provides a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide delves into the chemistry of the C4-chloro group, exploring its reactivity towards various nucleophiles, the underlying reaction mechanisms, and the factors influencing these transformations. Detailed experimental protocols and quantitative data are provided to offer a practical resource for chemists in the field.

The Chemistry of the C4 Position: A Hub of Reactivity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, possesses a unique electronic landscape. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, which significantly influences the reactivity of the surrounding carbon atoms. In 4-chloroquinazoline, the carbon atom at the C4 position is particularly electron-deficient, making it highly susceptible to nucleophilic attack.

This enhanced electrophilicity is the cornerstone of the synthetic utility of 4-chloroquinazolines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C4 position compared to other positions on the quinazoline ring. This orbital distribution makes the C4 carbon the most favorable site for nucleophilic attack, explaining the high regioselectivity observed in substitution reactions of di-substituted quinazolines, such as 2,4-dichloroquinazoline, where substitution preferentially occurs at the C4 position.[1][2]

The general mechanism for the SNAr reaction at the C4 position involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 4-Chloroquinazoline 4-Chloroquinazoline Intermediate Intermediate 4-Chloroquinazoline->Intermediate + Nucleophile Nucleophile Nucleophile 4-Substituted-quinazoline 4-Substituted-quinazoline Intermediate->4-Substituted-quinazoline - Cl- Chloride_ion Cl-

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline.

Reactions with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles, particularly primary and secondary amines, is the most extensively studied and utilized transformation. The resulting 4-aminoquinazoline derivatives are scaffolds for a multitude of pharmacologically active agents, including potent anticancer drugs.

Aromatic and Aliphatic Amines

The reaction with anilines and aliphatic amines typically proceeds under mild to moderate conditions, often with the aid of a base to neutralize the liberated HCl. Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times.[3]

Table 1: Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines

Entry4-Chloroquinazoline DerivativeAniline DerivativeReaction ConditionsYield (%)Reference
14-Chloro-6,7-dimethoxyquinazoline4-(N,N-dimethylamino)-anilineDIPEA, Dioxane, 80°C, 12h65[4]
24-Chloro-6,7-dimethoxyquinazoline4-AminophenolDIPEA, Dioxane, 80°C, 12h60[4]
34-Chloro-6-iodo-2-phenylquinazolineN-methyl-4-methoxyanilineTHF/H₂O, Microwave, 10 min90[3]
44-Chloro-6-bromo-2-phenylquinazolineN-methyl-3-methoxyanilineTHF/H₂O, Microwave, 10 min85[3]
56,7-Dimethoxy-4-chloroquinazolineVarious anilinesIsopropanol, Reflux, 4h83-97[5]

Experimental Protocol: Synthesis of 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol [4]

  • A mixture of 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol), 4-aminophenol (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80°C for 12 hours under an inert atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (dichloromethane:methanol, 99:1) to afford the desired product.

Other Nitrogen Nucleophiles

Beyond simple amines, 4-chloroquinazolines react with a variety of other nitrogen nucleophiles, including hydrazines, thiosemicarbazide, and sodium azide, to generate a diverse range of heterocyclic systems.[6]

Reactions with Oxygen Nucleophiles: Accessing 4-Alkoxyquinazolines

The displacement of the C4-chloro group with oxygen nucleophiles, such as alcohols and phenols, provides access to 4-alkoxy- and 4-aryloxyquinazoline derivatives. These reactions often require more forcing conditions or the use of a strong base to generate the corresponding alkoxide or phenoxide in situ.

Table 2: Synthesis of 4-Alkoxy and 4-Aryloxyquinazolines

Entry4-Chloroquinazoline DerivativeNucleophileReaction ConditionsYield (%)Reference
14-Chloro-6-methoxyquinazoline3-DiethylaminopropanolBenzene, Reflux-[7]
22-Ethoxy-4-chloroquinazolineEthanolBoiling ethanol-[6]
34-Chloro-2-(3,4,5-trimethoxyphenyl)quinazolinePhenol--[8]

Experimental Protocol: General Procedure for the Synthesis of 4-Phenoxyquinazolines

A general procedure involves the reaction of a 4-chloroquinazoline with a phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures.

Experimental_Workflow_Alkoxy Start Start Mix Mix 4-chloroquinazoline, alcohol/phenol, and base in a solvent Start->Mix Heat Heat the reaction mixture (e.g., reflux or microwave) Mix->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by chromatography or recrystallization Workup->Purify End End Purify->End

Caption: General experimental workflow for the synthesis of 4-alkoxy/aryloxyquinazolines.

Reactions with Sulfur Nucleophiles: Introducing the Thio-group

The reaction of 4-chloroquinazolines with sulfur nucleophiles, such as thiols and thiosulfonates, leads to the formation of 4-thioquinazolines. These compounds are also of interest in medicinal chemistry.

Table 3: Synthesis of 4-Thioquinazolines

Entry4-Chloroquinazoline DerivativeNucleophileReaction ConditionsYield (%)Reference
14-ChloroquinazolineSodium or potassium arenethiosulfonateDMSO, Reflux, 3h48-58[9]
2Substituted 4-chloroquinazolineIntermediate from 1-(4-hydroxyphenyl)ethanone and 1,2-dibromoethaneKOH, DMF, 40°C, 8-10h-[10]

Experimental Protocol: General Procedure for the Synthesis of S-(Quinazolin-4-yl) arenesulfonothioates [9]

  • To a solution of 4-chloroquinazoline (0.003 mmol) in DMSO, add sodium or potassium arenesulfonothioate (4.5 mmol).

  • Heat the mixture under reflux for 3 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with water, and air-dry.

  • Recrystallize the crude product from DMF.

Biological Significance: Targeting Signaling Pathways in Disease

The synthetic versatility of 4-chloroquinazolines has been instrumental in the development of potent and selective inhibitors of various protein kinases, which are key players in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Overexpression or activating mutations of EGFR are common in various cancers. These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Another important target for quinazoline-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2.[13][14] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activation Dimerization & Autophosphorylation VEGFR2->Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Activation->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Inhibitor Quinazoline-based Inhibitor Inhibitor->Activation Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion

The reactivity of the chlorine atom at the C4 position of the quinazoline nucleus is a cornerstone of modern medicinal chemistry. The facile nucleophilic aromatic substitution at this position provides a robust and versatile platform for the synthesis of a vast array of derivatives. The development of efficient synthetic methodologies, including microwave-assisted reactions, has further expanded the accessibility of these compounds. The profound biological activities of 4-substituted quinazolines, particularly as inhibitors of key signaling pathways in cancer, underscore the continued importance of exploring the chemistry of this remarkable scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in the design and synthesis of novel quinazoline-based molecules with therapeutic potential.

References

A Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it applies to the quinazoline ring system. Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The SNAr reaction is a cornerstone of their synthesis, enabling the strategic functionalization of the quinazoline scaffold to achieve desired pharmacological activity. This document details the core mechanism, regioselectivity, influential factors, and applications in drug discovery, supported by experimental data and protocols.

The Core SNAr Mechanism on Quinazoline

The SNAr reaction on the quinazoline ring, an electron-deficient heteroaromatic system, proceeds primarily through a stepwise addition-elimination mechanism.[3][4] The presence of nitrogen atoms within the ring system withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.

The mechanism involves two key steps:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a suitable leaving group (LG), such as a halogen. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.

The rate of reaction is influenced by the stability of the Meisenheimer complex; electron-withdrawing groups that can stabilize the negative charge enhance the reaction rate.[4][6]

Caption: General mechanism of SNAr on a substituted quinazoline ring.

Regioselectivity: The C4 vs. C2 Position

In quinazoline systems bearing leaving groups at both the C2 and C4 positions, such as 2,4-dichloroquinazoline, SNAr reactions exhibit high regioselectivity. Nucleophilic attack preferentially occurs at the C4 position under mild conditions.[7][8] Substitution at the C2 position is possible but requires harsher reaction conditions.[7]

This preference is explained by electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[9][10][11] The resulting Meisenheimer complex from C4 attack is also more effectively stabilized by the adjacent nitrogen atom at position 3.

Regioselectivity Nucleophilic Attack on 2,4-Dichloroquinazoline cluster_paths Nucleophilic Attack on 2,4-Dichloroquinazoline start 2,4-Dichloroquinazoline c4_attack Attack at C4 (More Favorable) c2_attack Attack at C2 (Less Favorable) nu Nucleophile (e.g., R-NH₂) nu->c4_attack Mild Conditions nu->c2_attack Harsh Conditions c4_intermediate C4 Meisenheimer Complex (More Stable) c4_attack->c4_intermediate product_4 4-Substituted Product c4_intermediate->product_4  -Cl⁻ c2_intermediate C2 Meisenheimer Complex (Less Stable) c2_attack->c2_intermediate product_2 2-Substituted Product (Requires Harsher Conditions) c2_intermediate->product_2  -Cl⁻

Caption: Regioselectivity of SNAr on 2,4-dichloroquinazoline.

Quantitative Data from Experimental Studies

The efficiency of the SNAr reaction on quinazolines is highly dependent on the specific reactants and conditions. The following table summarizes data from various studies, illustrating the impact of different nucleophiles, solvents, and temperatures on reaction outcomes.

SubstrateNucleophileConditionsTime (h)Yield (%)Reference
2,4-DichloroquinazolineAnilineEthanol, rt1285[9]
2,4-DichloroquinazolineBenzylamine2-Propanol, reflux2490[11]
2,4-DichloroquinazolineHydrazine HydrateEthanol, 0-5 °C2~95[7]
4-Chloro-6-iodo-2-phenylquinazolineN-methyl-4-methoxyanilineTHF/H₂O, MW, 120 °C0.1790[12]
4-Chloro-2-(2-chloroquinolin-3-yl)quinazolinePhenolK₂CO₃, DMF, 80 °C685[13]
4-ChloroquinazolineAnilinePropylammonium nitrate, 60 °C--[5]

Note: "rt" denotes room temperature, and "MW" denotes microwave irradiation.

Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline

This section provides a representative protocol for the regioselective synthesis of a 4-aminoquinazoline derivative via an SNAr reaction.

Objective: To synthesize 2-chloro-4-anilinoquinazoline from 2,4-dichloroquinazoline and aniline.

Materials:

  • 2,4-Dichloroquinazoline (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (as solvent)

  • Triethylamine (Et₃N) (1.2 eq, as base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Filtration apparatus

Procedure:

  • Setup: A round-bottom flask is charged with 2,4-dichloroquinazoline (1.0 eq) and ethanol. The mixture is stirred until the solid dissolves.

  • Addition of Reagents: Aniline (1.1 eq) and triethylamine (1.2 eq) are added sequentially to the stirring solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) and monitored by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Isolation: The resulting residue is treated with cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-chloro-4-anilinoquinazoline product.

Experimental_Workflow start Start dissolve 1. Dissolve 2,4-dichloroquinazoline in Ethanol start->dissolve add_reagents 2. Add Aniline and Triethylamine dissolve->add_reagents reflux 3. Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temperature monitor->cool Complete evaporate 5. Remove Solvent (Rotary Evaporation) cool->evaporate precipitate 6. Add Cold Water to Precipitate Product evaporate->precipitate filter 7. Filter to Collect Crude Solid precipitate->filter purify 8. Recrystallize from Ethanol/Water filter->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of 2-chloro-4-anilinoquinazoline.

Application in Drug Development: Targeting Signaling Pathways

The SNAr reaction is instrumental in synthesizing quinazoline-based drugs that target critical signaling pathways implicated in diseases like cancer.[14][15] A prominent example is the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[16][17]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and angiogenesis.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline derivatives synthesized via SNAr, such as Gefitinib and Erlotinib, are designed to fit into the ATP-binding pocket of the EGFR kinase domain.[15] By competitively inhibiting ATP binding, they block the autophosphorylation of the receptor, thereby shutting down the aberrant downstream signaling.

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus EGFR EGFR P ATP → ADP EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Gene Transcription (Proliferation, Survival) ERK->Prolif Quin Quinazoline Inhibitor (e.g., Gefitinib) Quin->P Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

References

Quantum Chemical Investigations of Quinazoline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical methods in the study of quinazoline derivatives, a class of compounds with significant therapeutic potential. By leveraging computational techniques, researchers can elucidate molecular properties, predict biological activity, and rationalize structure-activity relationships (SAR), thereby accelerating the drug discovery and development process. This document details the core computational methodologies, presents key quantitative data from recent studies, and outlines the workflows involved in the quantum chemical investigation of these promising therapeutic agents.

Core Concepts in Computational Analysis of Quinazoline Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry.[1][2] For quinazoline derivatives, these methods provide critical insights into electronic structure, molecular geometry, and reactivity, which are fundamental to their biological function.[3] Key molecular properties that are routinely investigated include:

  • Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interaction with biological targets.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.[4] A smaller HOMO-LUMO gap generally correlates with higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites that are critical for molecular recognition and interaction.[3]

  • Global Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, provide further insights into the reactivity of the molecules.

These quantum mechanical calculations are often complemented by other computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to build a comprehensive understanding of the therapeutic potential of quinazoline derivatives.[1][5][6]

Methodologies in Quantum Chemical Investigations

The successful application of computational methods relies on robust and well-defined protocols. The following sections detail the standard experimental and computational workflows employed in the study of quinazoline derivatives.

Density Functional Theory (DFT) Calculations

DFT is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For quinazoline derivatives, DFT studies are typically performed using the following protocol:

  • Structure Drawing and Initial Optimization: The 2D structure of the quinazoline derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a faster, less computationally expensive method like a molecular mechanics force field.

  • Quantum Chemical Calculation: The final geometry optimization and calculation of electronic properties are carried out using DFT. A common choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[3] Calculations can be performed in a vacuum or in the presence of a solvent to simulate physiological conditions, often using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis: The output files from the DFT calculation are analyzed to extract key data, including optimized geometry, HOMO and LUMO energies, MEP maps, and other electronic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a ligand (e.g., a quinazoline derivative) to a protein target.[5][7][8]

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the quinazoline derivative is generated and optimized, often using DFT calculations as described above.

  • Docking Simulation: A docking program, such as AutoDock or Molegro Virtual Docker (MVD), is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[7] The program scores the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[6]

  • Data Set Collection: A dataset of quinazoline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.[6][9]

  • Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[9]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[9]

  • Prediction of New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested quinazoline derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical investigations of quinazoline derivatives, highlighting their potential as therapeutic agents.

Compound ClassTargetComputational MethodKey FindingsReference
2,3-disubstituted-4(3H)-quinazolinonesCOX-2Molecular Docking (MVD)Several derivatives showed better re-ranked scores (-131.508 to -108.418 kcal/mol) than the reference drug Celecoxib, suggesting potent anti-proliferative activity.[7]
Quinazoline antifolatesHuman Thymidylate SynthaseMolecular Docking (LigandFit)Docking studies revealed key hydrophobic and hydrogen bond interactions responsible for inhibitor binding and potency.[8]
Quinazolinone-benzyl piperidine derivativesEGFRMolecular DockingThe synthesized compounds showed moderate cytotoxic activity against various cancer cell lines, which was supported by the docking results.[10]
Benzimidazo-quinazoline derivativesDihydroorotase (E. coli), Thymidylate kinase (S. aureus)DFT (B3LYP/6-311++G(d,p)), Molecular DockingDFT calculations identified the most reactive compounds based on their HOMO-LUMO gap, and docking studies revealed strong binding affinities to bacterial protein targets.[2]
Quinoline derivativesVarious bacterial proteinsDFT (B3LYP/6-311G(d,p)), Molecular DockingDocking studies predicted strong inhibitory activity against various bacterial strains, with binding affinities (ΔG) as low as -8.562 kcal/mol against E. coli Gyrase B.
Computational ParameterMethodTypical Values/Observations for Bioactive QuinazolinesSignificance
HOMO-LUMO Energy Gap (ΔE)DFTLower energy gaps (e.g., ~0.130 eV for some quinoline derivatives) are associated with higher chemical reactivity.Indicates the molecule's potential to participate in chemical reactions, which can be crucial for its biological activity.[4]
Binding Energy/Docking ScoreMolecular DockingMore negative values indicate stronger binding affinity. For example, scores ranging from -4.5122 to -131.508 kcal/mol have been reported for various quinazoline derivatives against different targets.Predicts the strength of the interaction between the ligand and the target protein, which is often correlated with biological potency.[7]
pIC50QSARQSAR models have been developed to predict the pIC50 values of quinazoline derivatives as EGFR inhibitors, with good predictive capabilities (R² up to 0.941 for the test set).Allows for the rapid virtual screening of large libraries of compounds to identify those with potentially high biological activity.[9]

Visualizing Computational Workflows and Relationships

The following diagrams illustrate the typical workflows and logical relationships in the quantum chemical investigation of quinazoline derivatives.

G Figure 1: General Workflow for Computational Drug Design of Quinazoline Derivatives cluster_0 Computational Design & Screening cluster_1 Experimental Validation Library of Quinazoline Derivatives Library of Quinazoline Derivatives Quantum Chemical Calculations (DFT) Quantum Chemical Calculations (DFT) Library of Quinazoline Derivatives->Quantum Chemical Calculations (DFT) QSAR Modeling QSAR Modeling Library of Quinazoline Derivatives->QSAR Modeling Molecular Docking Molecular Docking Quantum Chemical Calculations (DFT)->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification QSAR Modeling->Hit Identification Synthesis Synthesis Hit Identification->Synthesis In-vitro Biological Evaluation In-vitro Biological Evaluation Synthesis->In-vitro Biological Evaluation In-vitro Biological Evaluation->QSAR Modeling Feedback Loop Lead Compound Lead Compound In-vitro Biological Evaluation->Lead Compound

Figure 1: General Workflow for Computational Drug Design of Quinazoline Derivatives.

G Figure 2: Interplay of Quantum Chemical Methods DFT Calculations DFT Calculations Molecular Properties Molecular Properties DFT Calculations->Molecular Properties Reactivity Descriptors Reactivity Descriptors DFT Calculations->Reactivity Descriptors Optimized Geometry Optimized Geometry DFT Calculations->Optimized Geometry QSAR Modeling QSAR Modeling Molecular Properties->QSAR Modeling Reactivity Descriptors->QSAR Modeling Molecular Docking Molecular Docking Optimized Geometry->Molecular Docking Binding Affinity & Pose Binding Affinity & Pose Molecular Docking->Binding Affinity & Pose Predicted Biological Activity Predicted Biological Activity QSAR Modeling->Predicted Biological Activity

Figure 2: Interplay of Quantum Chemical Methods in Quinazoline Research.

Conclusion

Quantum chemical investigations play a pivotal role in the modern drug discovery pipeline for quinazoline derivatives. By providing detailed insights into their molecular properties and interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. The integration of DFT, molecular docking, and QSAR modeling offers a powerful synergistic approach to identify and optimize lead compounds, ultimately accelerating the development of new and effective medicines. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this process lie the key intermediates – the foundational building blocks from which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core principles of intermediate synthesis, providing an in-depth look at the strategies, experimental protocols, and critical considerations for the synthesis of pivotal intermediates for several blockbuster drugs.

The Critical Role of Intermediates in Drug Synthesis

Pharmaceutical intermediates are the chemical compounds that serve as the precursors in the multi-step synthesis of an API.[1][2] The quality, purity, and stereochemistry of these intermediates directly impact the efficacy, safety, and cost-effectiveness of the final drug product.[2] Particularly in the synthesis of chiral drugs, the use of enantiomerically pure intermediates is paramount to ensure the desired therapeutic effect and avoid potential adverse effects from the unwanted enantiomer.[3][4][5]

This guide will explore the synthesis of key intermediates for three widely recognized pharmaceutical agents: Atorvastatin, Sildenafil, and Oseltamivir. We will examine the evolution of their synthetic routes, highlighting the chemical innovations that have led to more efficient and scalable manufacturing processes.

Atorvastatin: Assembling the Statin Sidechain and Pyrrole Core

Atorvastatin, a leading drug for lowering cholesterol, features a complex structure with a chiral sidechain and a substituted pyrrole core. The efficient synthesis of this molecule relies on the preparation of two key intermediates: a chiral 1,3-dioxane derivative for the sidechain and a substituted 1,4-diketone for the pyrrole core.[6][7]

Key Intermediate 1: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

This chiral intermediate provides the crucial stereocenters for the sidechain of Atorvastatin.[7] Its synthesis often employs asymmetric hydrogenation to establish the desired stereochemistry.[8]

Key Intermediate 2: Substituted 1,4-Diketone

The pyrrole ring of Atorvastatin is typically formed via a Paal-Knorr condensation.[9][10] This reaction involves the cyclization of a 1,4-diketone with a primary amine. The synthesis of the highly substituted 1,4-diketone precursor is a critical step in the overall synthesis.

Quantitative Data for Atorvastatin Intermediate Synthesis

IntermediateKey Reaction StepCatalyst/ReagentSolvent(s)Yield (%)Purity/ee (%)Reference(s)
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetateAsymmetric HydrogenationRu-BINAP complex---[8]
Atorvastatin Acetonide EsterPaal-Knorr CondensationPivalic acid/AmineTHF/Hexane/MTBE>80High[10][11]

Experimental Protocol: Improved Paal-Knorr Condensation for Atorvastatin Acetonide Ester

This protocol is based on an improved method that enhances the reaction rate and yield.[11]

  • Reaction Setup: To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (50.69g, 185.4 mmol) in a mixture of tetrahydrofuran (THF, 112.6 g) and hexane (42.7 g), add the diketone of atorvastatin (1.09 eq, 84.4g).

  • Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere. Add pivalic acid (0.7 eq, 13.3g) followed by triethylamine (0.7 eq., 13.2 g).

  • Reaction: Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product can then be isolated and purified by crystallization. The crystals are collected by filtration, washed with cold isopropanol, and dried under vacuum at a temperature below 40°C.

Logical Relationship: Atorvastatin Synthesis Strategy

G cluster_sidechain Sidechain Synthesis cluster_core Pyrrole Core Synthesis N-carbobenzyloxy-B-alanine N-carbobenzyloxy-B-alanine Asymmetric Hydrogenation Asymmetric Hydrogenation N-carbobenzyloxy-B-alanine->Asymmetric Hydrogenation Chiral Intermediate (Dioxane) tert-Butyl (4R,6R)-6-(2-aminoethyl) -2,2-dimethyl-1,3-dioxane-4-acetate Asymmetric Hydrogenation->Chiral Intermediate (Dioxane) Paal-Knorr Condensation Paal-Knorr Condensation Chiral Intermediate (Dioxane)->Paal-Knorr Condensation 1,4-Diketone 1,4-Diketone 1,4-Diketone->Paal-Knorr Condensation Atorvastatin Acetonide Ester Atorvastatin Acetonide Ester Paal-Knorr Condensation->Atorvastatin Acetonide Ester Atorvastatin Atorvastatin Atorvastatin Acetonide Ester->Atorvastatin

Caption: Convergent synthesis of Atorvastatin.

Sildenafil: Evolution of a Convergent Synthesis

The synthesis of sildenafil, the active ingredient in Viagra™, has undergone significant optimization from its initial linear route to a more efficient and scalable convergent process.[1][12] A key improvement was the timing of the chlorosulfonation step.[1]

Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

This intermediate is crucial as it contains the core heterocyclic system and the reactive sulfonyl chloride group, ready for coupling with 1-methylpiperazine.[13][14]

Quantitative Data for Sildenafil Synthesis Routes

RouteKey IntermediateKey Reaction StepYield (%)Reference(s)
Medicinal ChemistryLate-stage chlorosulfonation intermediateChlorosulfonation-[1]
Commercial (Convergent)5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneChlorosulfonationHigh[15][16]
Commercial (Convergent)SildenafilFinal Coupling & Cyclization~90[15]

Experimental Protocol: Improved Chlorosulfonation for Sildenafil Intermediate

This protocol describes the chlorosulfonation of the pyrazole intermediate in the commercial synthesis.[16]

  • Reaction Setup: To chlorosulfonic acid (50 mL) at 0–10 °C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise, followed by thionyl chloride (9.53 g, 80.13 mmol).

  • Reaction: Raise the reaction temperature to 20–30 °C and stir for 4 hours.

  • Workup: Pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).

  • Purification: Wash the dichloromethane layer with 5% w/w aqueous sodium bicarbonate (100 mL). The resulting dichloromethane solution containing the sulfonyl chloride intermediate is used directly in the next step.

Experimental Workflow: Convergent Synthesis of Sildenafil

G cluster_pyrazole Pyrazole Moiety Synthesis cluster_benzene Benzene Moiety Synthesis Pyrazole Precursor Pyrazole Precursor Cyclization Cyclization Pyrazole Precursor->Cyclization Aminopyrazole Aminopyrazole Cyclization->Aminopyrazole Coupling & Cyclization Coupling & Cyclization Aminopyrazole->Coupling & Cyclization 2-Ethoxybenzoic acid 2-Ethoxybenzoic acid Chlorosulfonation Chlorosulfonation 2-Ethoxybenzoic acid->Chlorosulfonation Sulfonyl Chloride Intermediate 4-Ethoxy-3-(...) benzenesulfonyl chloride Chlorosulfonation->Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate->Coupling & Cyclization Sildenafil Sildenafil Coupling & Cyclization->Sildenafil

Caption: Convergent synthesis of Sildenafil.

Oseltamivir: Navigating Stereochemistry from Shikimic Acid

The synthesis of oseltamivir (Tamiflu®), an antiviral drug, is a significant challenge due to its multiple stereocenters. The commercial synthesis historically starts from (-)-shikimic acid, a natural product.[3][17] More recent efforts have focused on developing azide-free synthetic routes to improve safety.[5][18][19]

Key Intermediate from Shikimic Acid: Azido-epoxide

In the traditional synthesis, a key intermediate is an azido-epoxide derived from shikimic acid. This intermediate undergoes regioselective ring-opening to install the necessary functional groups with the correct stereochemistry.

Quantitative Data for Oseltamivir Synthesis

RouteStarting MaterialKey Transformation(s)Overall Yield (%)Reference(s)
Roche (Azide Route)(-)-Shikimic acidEpoxidation, Azide opening17-22[3]
Azide-Free RouteCommercially available lactonePalladium-catalyzed allylic alkylation, Aziridination30[18]
From Shikimic Acid(-)-Shikimic acidMesylation, Nucleophilic replacement47[4]
Azide-Free (from epoxide)Epoxide precursorAziridine formation, Zinc catalytic hydrogenation21 (for azidoamine), 42 (for final step)[20]

Experimental Protocol: Azide-Free Synthesis of an Oseltamivir Intermediate (Aziridination)

This protocol is a key step in an azide-free synthesis of oseltamivir.[18]

  • Reaction Setup: To a solution of the alkene intermediate in a suitable solvent, add the aziridinating agent (e.g., PhI=NTs) and a copper catalyst.

  • Reaction: Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired aziridine intermediate as a single diastereoisomer.

Signaling Pathway: Oseltamivir Synthesis from Shikimic Acid

G Shikimic Acid Shikimic Acid Esterification & Ketalization Esterification & Ketalization Shikimic Acid->Esterification & Ketalization Mesylation Mesylation Esterification & Ketalization->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Epoxide Intermediate Epoxide Intermediate Epoxidation->Epoxide Intermediate Azide Opening Azide Opening Functional Group Manipulations Functional Group Manipulations Azide Opening->Functional Group Manipulations Oseltamivir Oseltamivir Functional Group Manipulations->Oseltamivir Epoxide Intermediate->Azide Opening

Caption: Key transformations in Oseltamivir synthesis.

Conclusion

The synthesis of key pharmaceutical intermediates is a dynamic field that continually evolves to meet the demands of modern drug development. The examples of Atorvastatin, Sildenafil, and Oseltamivir demonstrate the critical importance of strategic route design, the control of stereochemistry, and the continuous optimization of reaction conditions. For researchers and scientists in this field, a deep understanding of the synthesis of these core building blocks is essential for the successful and efficient development of new and improved pharmaceutical agents. The ongoing innovation in synthetic methodologies promises to deliver even more efficient, sustainable, and cost-effective routes to these vital components of modern medicine.

References

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent structural rigidity and the synthetic accessibility for substitutions at key positions have made it a versatile framework for the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive overview of the quinazoline core, detailing its synthesis, mechanisms of action, structure-activity relationships, and its profound impact on targeted therapies, particularly in oncology.

Therapeutic Significance and Applications

Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] This diverse biological activity has led to the development of several FDA-approved drugs. In oncology, quinazoline-based compounds have revolutionized the treatment of certain cancers by acting as potent inhibitors of protein tyrosine kinases.[3][6] Beyond cancer, they are also utilized in the management of conditions like benign prostatic hyperplasia and hypertension.[1]

Mechanism of Action: Targeting Cellular Signaling

A significant number of quinazoline derivatives exert their therapeutic effects by inhibiting key enzymes involved in cellular signaling pathways, most notably receptor tyrosine kinases (RTKs).[3]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Aberrant activation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors, particularly those with a 4-anilino substitution, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP pocket, they block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF (Ligand) EGF->EGFR binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR inhibits autophosphorylation

EGFR signaling pathway and its inhibition by quinazoline derivatives.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] The VEGFR signaling pathway is a key regulator of angiogenesis.[1] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a primary mediator of angiogenic signaling.[1][9] Similar to their action on EGFR, these compounds compete with ATP in the kinase domain of VEGFR-2, thereby blocking downstream signaling and inhibiting the formation of new blood vessels that supply tumors.[9]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates VEGF VEGF (Ligand) VEGF->VEGFR2 binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Vessel Formation) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 inhibits autophosphorylation

VEGFR signaling pathway and its inhibition by quinazoline derivatives.

Synthesis of the Quinazoline Scaffold

The synthesis of the quinazoline core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. A common and versatile approach involves a few key steps starting from anthranilic acid.

General Synthesis of 4-Anilinoquinazolines

A widely employed synthetic route to 4-anilinoquinazolines, the cornerstone of many EGFR inhibitors, is outlined below.

Synthesis_Workflow cluster_synthesis General Synthesis of 4-Anilinoquinazolines Start Anthranilic Acid Step1 Cyclization (e.g., with formamide) Start->Step1 Intermediate1 4-Quinazolinone Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2 or POCl3) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution (with substituted aniline) Intermediate2->Step3 End 4-Anilinoquinazoline Derivative Step3->End

General synthetic workflow for 4-anilinoquinazoline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly modulated by altering the substituents on the core scaffold.

SAR for EGFR Inhibitors

For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are crucial for potent activity:[10][11]

  • Quinazoline Core: The quinazoline ring system is essential for activity, acting as a scaffold to orient the other functional groups.[10]

  • 4-Anilino Moiety: This group is critical for binding to the ATP pocket. Small, lipophilic substituents at the 3'-position of the aniline ring are generally preferred.[10]

  • Substituents on the Quinazoline Ring: Electron-donating groups at the 6- and 7-positions of the quinazoline ring often enhance potency.[10][11]

SAR for VEGFR Inhibitors

For quinazoline-based VEGFR inhibitors, the SAR shares some similarities with EGFR inhibitors, but with distinct features:[7]

  • Bicyclic Ring System: While quinazolines are potent, quinolines and cinnolines also show activity.[7]

  • Aniline Substitution: Small lipophilic groups like halogens or methyl at the 4'-position of the aniline ring are favorable.[7] A hydroxyl group at the meta-position of the aniline can significantly increase potency.[7]

  • Quinazoline 7-Position: A wide range of substituents, including neutral, basic, and heteroaromatic side chains, are well-tolerated at the 7-position and can lead to highly potent compounds.[7]

Quantitative Data on Quinazoline-Based Drugs

The potency of quinazoline inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of FDA-Approved Quinazoline-Based Drugs

DrugTarget(s)IC50 (nM)Reference(s)
Gefitinib EGFR (wild-type)33[12]
EGFR (Tyr1173 phosphorylation)26[13]
EGFR (Tyr992 phosphorylation)57[13]
Erlotinib EGFR2[14]
Lapatinib EGFR10.8[5]
HER2 (ErbB2)9.2[5]
HER4 (ErbB4)367[5]
Afatinib EGFR (wild-type)0.5[6]
EGFR (L858R)0.4[6]
EGFR (L858R/T790M)10[6]
HER2 (ErbB2)14[6]
HER4 (ErbB4)1[6]
Vandetanib VEGFR-240[2][15]
VEGFR-3110[15]
EGFR500[15]
RET100[2]
Dacomitinib EGFR-[16][17]
HER2-[16][17]
HER4-[16][17]
Osimertinib EGFR (Exon 19 deletion)12.92[18]
EGFR (L858R/T790M)11.44[18]
EGFR (wild-type)493.8[18]

Table 2: Cellular Antiproliferative Activity (IC50) of FDA-Approved Quinazoline-Based Drugs

DrugCell LineCancer TypeIC50Reference(s)
Gefitinib HCC827Lung Adenocarcinoma13.06 nM[4]
PC9Lung Adenocarcinoma77.26 nM[4]
H3255Lung Adenocarcinoma0.003 µM[19]
Erlotinib HCC827Lung Adenocarcinoma0.0021 µM[20]
PC-9Lung Adenocarcinoma0.031 µM[20]
H3255Lung Adenocarcinoma0.089 µM[20]
DiFiColon Cancer100 nM[21]
Lapatinib BT-474Breast Cancer0.046 µmol/L[22]
SK-BR-3Breast Cancer0.079 µmol/L[22]
Afatinib BxPC3Pancreatic Cancer11 nM[3]
PC-9Lung Adenocarcinoma0.28 nM[23]
H1975Lung Adenocarcinoma38.4 nM[23]
Vandetanib HUVEC (VEGF-stimulated)Endothelial Cells60 nM[24]
HUVEC (EGF-stimulated)Endothelial Cells170 nM[24]
Osimertinib PC-9ERLung Cancer166 nM[25]
H1975Lung Cancer4.6 nM[25]

Experimental Protocols

General Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

This protocol describes a common method for the synthesis of the 4(3H)-quinazolinone core, a key intermediate in the preparation of many quinazoline-based drugs.[26][27]

Materials:

  • Anthranilic acid

  • Formamide

  • Round-bottom flask

  • Heating mantle or sand bath

  • Crushed ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[26]

  • Heat the mixture in a sand bath or with a heating mantle to 150-160°C for 6-8 hours.[27]

  • Allow the reaction mixture to cool to room temperature.

  • Add crushed ice to the flask and stir to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the solid from methanol to obtain purified 4(3H)-quinazolinone.[27]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinazoline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the quinazoline test compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against a specific protein kinase, such as EGFR or VEGFR.

Materials:

  • Recombinant active kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Quinazoline test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the quinazoline test compounds in the kinase assay buffer.

  • In a multi-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

  • Add the master mix to each well of the plate.

  • Initiate the kinase reaction by adding the diluted recombinant kinase to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its versatility and synthetic tractability have enabled the development of highly successful targeted therapies that have significantly impacted the treatment of diseases like cancer. The continued exploration of new quinazoline derivatives holds great promise for the development of next-generation medicines with improved efficacy and selectivity. This guide serves as a foundational resource for professionals in the field, providing key insights into the medicinal chemistry of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for 4-Chloroquinazoline-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis involves the initial formation of 4-hydroxyquinazoline-6-carbonitrile from 2-amino-5-cyanobenzoic acid, followed by a chlorination reaction to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Specifically, 4-chloroquinazoline scaffolds serve as crucial building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The 6-carbonitrile substitution provides a versatile handle for further chemical modifications. The following protocol outlines a reliable method for the preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of 2-amino-5-cyanobenzoic acid with formamide to produce 4-hydroxyquinazoline-6-carbonitrile. The subsequent step is the chlorination of the hydroxyl group at the 4-position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to obtain the desired product.

Synthesis_Workflow Start 2-Amino-5-cyanobenzoic acid Intermediate 4-Hydroxyquinazoline-6-carbonitrile Start->Intermediate Formamide, Heat FinalProduct This compound Intermediate->FinalProduct POCl₃ or SOCl₂, Heat

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile

This procedure describes the formation of the quinazolinone ring system from an appropriately substituted anthranilic acid.

Materials:

  • 2-amino-5-cyanobenzoic acid

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-5-cyanobenzoic acid and an excess of formamide. If desired, a high-boiling point solvent like DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 160-180 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under a vacuum to obtain 4-hydroxyquinazoline-6-carbonitrile.

Step 2: Synthesis of this compound

This protocol details the chlorination of the intermediate 4-hydroxyquinazoline-6-carbonitrile.

Materials:

  • 4-hydroxyquinazoline-6-carbonitrile

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a magnetic stirrer

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxyquinazoline-6-carbonitrile in an excess of phosphorus oxychloride or thionyl chloride. An inert solvent such as toluene can also be used.

  • If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Step 1

Reagent/ParameterMolar Ratio/ValueNotes
2-amino-5-cyanobenzoic acid1 equivalentStarting material
Formamide>10 equivalentsReagent and solvent
Temperature160-180 °CReflux conditions
Reaction Time4-6 hoursMonitor by TLC
Yield Reported up to 90% Varies with scale and purity

Table 2: Reagents and Reaction Conditions for Step 2

Reagent/ParameterMolar Ratio/ValueNotes
4-hydroxyquinazoline-6-carbonitrile1 equivalentStarting material
Phosphorus oxychloride (POCl₃)>5 equivalentsChlorinating agent and solvent
or Thionyl chloride (SOCl₂)>5 equivalentsChlorinating agent
N,N-Dimethylformamide (DMF)CatalyticUsed with SOCl₂
Temperature80-110 °CReflux conditions
Reaction Time2-4 hoursMonitor by TLC
Yield Reported up to 95% Varies with work-up and purification

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care and use appropriate quenching procedures.

  • Formamide is a teratogen and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C-Cl).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and adherence to safety protocols are essential for a successful outcome.

References

Preparation of 4-Aminoquinazoline Derivatives from 4-Chloroquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry, from 4-chloroquinazoline.[1][2] These compounds are notable for their wide range of biological activities, including their roles as kinase inhibitors for cancer therapy.[2][3][4] The protocols outlined below describe both classical thermal methods and modern microwave-assisted techniques, offering flexibility in experimental setup.[5][6] Quantitative data on reaction conditions and yields are presented for comparative analysis. Additionally, a representative signaling pathway illustrating the mechanism of action for a subset of these derivatives is provided.

Introduction

The quinazoline core is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use.[1] Among these, 4-aminoquinazoline derivatives have garnered substantial attention due to their potent inhibitory activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[3][4] The synthesis of these compounds is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazoline with a diverse range of primary and secondary amines.[7][8] This approach allows for the facile introduction of various substituents at the 4-position, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This application note details two primary synthetic methodologies: a conventional reflux method and a rapid microwave-assisted synthesis.[5] The choice of method may depend on available equipment, desired reaction time, and specific substrate reactivity.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-4-aminoquinazolines from 4-chloroquinazoline using both classical and microwave-assisted methods.

Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines [5]

Amine ReactantMethodSolventTemperature (°C)TimeYield (%)
Various aryl heterocyclic aminesClassical2-Propanol80 (Reflux)12 hLow (not specified)
Various aryl heterocyclic aminesMicrowave2-PropanolNot specified20 minHigh (up to 98.8%)

Table 2: N-Arylation of 4-Chloroquinazolines with Various Anilines [7]

4-Chloroquinazoline DerivativeAniline DerivativeSolventTemperature (°C)TimeYield (%)
6-bromo-4-chloro-2-phenylquinazoline3-chloroanilineTHF/H₂ONot specifiedNot specified92
6-bromo-4-chloro-2-phenylquinazoline4-fluoroanilineTHF/H₂ONot specifiedNot specified95
6-bromo-4-chloro-2-phenylquinazoline4-methoxyanilineTHF/H₂ONot specifiedNot specified96
4-chloroquinazolineN-methylanilineNot specifiedNot specifiedNot specified81

Experimental Protocols

Protocol 1: Classical Synthesis of N-Aryl-4-aminoquinazolines via Conventional Heating

This protocol describes a general procedure for the synthesis of N-aryl-4-aminoquinazolines by refluxing 4-chloroquinazoline with an appropriate aniline derivative.

Materials:

  • 4-chloroquinazoline

  • Substituted aniline (e.g., 3-chloroaniline, 4-fluoroaniline)

  • Isopropanol (or 2-Propanol)

  • Triethylamine (TEA) (optional, used with amine salts or less reactive amines)[9]

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for column chromatography)

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add the corresponding aniline derivative (1.0-1.2 eq).[9]

  • If the amine is used as a hydrochloride salt or is a weakly nucleophilic amine, add triethylamine (1.5 eq) to the mixture.[9]

  • Attach a condenser and reflux the reaction mixture with stirring for 4-12 hours.[5][9]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the residue with water, and filter the solid product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate solvent system to afford the desired N-aryl-4-aminoquinazoline.[5]

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This protocol provides a rapid and efficient method for the synthesis of N-aryl-4-aminoquinazolines using microwave irradiation.[5][6]

Materials:

  • 4-chloroquinazoline

  • Aryl heterocyclic amine

  • 2-Propanol

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for column chromatography)

Procedure:

  • In a microwave reactor vial, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).[5]

  • Stir the mixture for three minutes at room temperature.[5]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a power of 60W for 20 minutes.[5] Note: Optimal power and time may vary depending on the specific reactants and microwave unit.

  • After irradiation, allow the vial to cool to a safe temperature.

  • Monitor the reaction completion by TLC.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with water, filter the solid, and then purify by silica gel column chromatography (petroleum ether-ethyl acetate, 5:1 v:v) to yield the final product.[5]

Visualization of Experimental Workflow and Biological Action

The following diagrams illustrate the general experimental workflow for the synthesis of 4-aminoquinazoline derivatives and a simplified signaling pathway targeted by these compounds.

G cluster_workflow General Synthesis Workflow start Start Materials: 4-Chloroquinazoline Amine reaction Reaction: - Isopropanol - Reflux (Classical) or  Microwave Irradiation start->reaction Mixing workup Work-up: - Solvent Removal - Water Wash - Filtration reaction->workup Cooling purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: 4-Aminoquinazoline Derivative purification->product

Caption: General workflow for the synthesis of 4-aminoquinazoline derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Aminoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Aminoquinazoline->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceutical agents. Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the quinazoline core, particularly at the 4-position, is a key strategy in medicinal chemistry for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of diverse aryl- and heteroaryl-substituted quinazolines.

These application notes provide a detailed protocol for the Suzuki coupling of 4-Chloroquinazoline-6-carbonitrile with various arylboronic acids. This reaction allows for the introduction of a wide array of substituents at the C4 position, leading to the generation of libraries of novel compounds for structure-activity relationship (SAR) studies and drug discovery programs. Quinazoline derivatives are notably recognized as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[1]

Materials and Equipment

Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Ethanol)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure based on established methods for Suzuki coupling of structurally similar chloro-heteroaromatic compounds.[1][3] Optimization of reaction conditions may be necessary for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[1]

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.[1]

  • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-aryl-quinazoline-6-carbonitrile.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki coupling reactions of chloro-heteroaromatic compounds, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki Coupling of Chloro-Heteroaromatics

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield RangeReference
Pd(PPh₃)₄ (5-10)-Na₂CO₃ (2)DME/H₂O80-10016-24Moderate to Good[1]
PdCl₂(PPh₃)₂ (3-5)-K₂CO₃ (2-3)DMF/EtOH (3:1)1002-12Good to Excellent[3]
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11012-24Good to Excellent[1]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane100-12012-24Good to Excellent[1]

Table 2: Representative Yields for Suzuki Coupling of Chloroquinazolines with Various Arylboronic Acids (Hypothetical Data for this compound)

This data is illustrative and based on typical yields for similar reactions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylquinazoline-6-carbonitrile85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)quinazoline-6-carbonitrile92
33-Fluorophenylboronic acid4-(3-Fluorophenyl)quinazoline-6-carbonitrile78
42-Thiopheneboronic acid4-(Thiophen-2-yl)quinazoline-6-carbonitrile75
54-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)quinazoline-6-carbonitrile81

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Base setup Reaction Setup: - Add solids to flask - Purge with Inert Gas reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir (80-110 °C, 12-24h) solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 4-Aryl-quinazoline-6-carbonitrile purify->product characterization Characterization: - NMR - Mass Spectrometry product->characterization

Caption: Experimental workflow for the Suzuki coupling of this compound.

Signaling Pathways

Quinazoline derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs) that play a crucial role in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR, which are common targets for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Inhibits

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 4-anilinoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The information presented herein is intended to enable researchers to effectively adopt and optimize this powerful synthetic tool.

Introduction

4-Anilinoquinazolines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Notably, they are recognized as potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), making them crucial pharmacophores in the development of targeted cancer therapies.[1][2] The microwave-assisted approach to their synthesis has emerged as a superior alternative to classical thermal methods, which often necessitate long reaction times and can lead to lower yields.[3] Microwave irradiation facilitates rapid and efficient heating of the reaction mixture, accelerating the rate of reaction and often leading to higher product purity.[4][5]

Advantages of Microwave-Assisted Synthesis

The application of microwave energy in the synthesis of 4-anilinoquinazolines offers several key benefits:

  • Rate Enhancement: Reaction times are significantly reduced from hours to minutes.[3]

  • Higher Yields: In many cases, microwave-assisted reactions provide improved product yields compared to conventional heating.[3][6]

  • Greener Chemistry: Shorter reaction times and increased efficiency contribute to reduced energy consumption and potentially less solvent usage.

  • Facile Optimization: The precise temperature and pressure control in modern microwave reactors allows for rapid optimization of reaction conditions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of 4-anilinoquinazolines, highlighting the significant improvements over conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

ProductMethodSolventReaction TimeYield (%)Reference
5aMicrowave2-Propanol20 min95.2[3]
5aConventional2-Propanol12 h41.5[3]
5bMicrowave2-Propanol20 min96.5[3]
5bConventional2-Propanol12 h37.3[3]
5cMicrowave2-Propanol20 min91.3[3]
5cConventional2-Propanol12 h33.7[3]
5dMicrowave2-Propanol20 min93.4[3]
5dConventional2-Propanol12 h29.8[3]
5eMicrowave2-Propanol20 min98.2[3]
5eConventional2-Propanol12 h45.1[3]
5fMicrowave2-Propanol20 min94.7[3]
5fConventional2-Propanol12 h36.2[3]
5gMicrowave2-Propanol20 min92.5[3]
5gConventional2-Propanol12 h31.4[3]

Adapted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.[3]

Table 2: Optimization of Microwave Power and Temperature for the Synthesis of Compound 5b

EntryMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
160801096.5[3]
240801075.9[3]
380801098.8[3]
4100801097.0[3]
560301079.9[3]
660501084.0[3]
760701090.0[3]

This table illustrates the optimization of reaction parameters for a specific 4-anilinoquinazoline derivative, demonstrating the impact of microwave power and temperature on the reaction yield.[3]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of 4-anilinoquinazolines, based on established literature procedures.

Protocol 1: General Procedure for the Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

This protocol is adapted from a method for the efficient synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines.[3][7]

Materials:

  • 4-Chloroquinazoline

  • Appropriate aryl heterocyclic amine (1.0-1.2 equivalents)

  • 2-Propanol (spectroscopic grade)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial, add 4-chloroquinazoline (1 mmol), the corresponding aryl heterocyclic amine (1.1 mmol), and 2-propanol (5 mL).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 60 W for 20 minutes. The temperature should be monitored and maintained at approximately 80°C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with a small amount of cold 2-propanol.

  • Dry the product under vacuum to afford the pure N-arylheterocyclic substituted-4-aminoquinazoline.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Microwave-Mediated N-Arylation of 4-Chloroquinazolines

This protocol describes a rapid and efficient base-free N-arylation of 4-chloroquinazolines with various anilines in a mixture of THF and water.

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted aniline (1.2-1.5 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, dissolve the substituted 4-chloroquinazoline (0.5 mmol) in a mixture of THF (2 mL) and water (0.5 mL).

  • Add the substituted aniline (0.6 mmol) to the solution.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a set temperature of 120°C for a duration ranging from 10 to 120 minutes, depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-anilinoquinazoline.

  • Confirm the structure and purity of the product by analytical methods.

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis of 4-Anilinoquinazolines

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Reactants: 4-Chloroquinazoline Substituted Aniline vial Microwave Vial Assembly reagents->vial solvent Solvent (e.g., 2-Propanol, THF/H2O) solvent->vial mw_reactor Microwave Reactor (Set Power, Temp, Time) vial->mw_reactor cooling Cooling to RT mw_reactor->cooling filtration Filtration or Solvent Evaporation cooling->filtration purification Purification (e.g., Recrystallization, Chromatography) filtration->purification product Pure 4-Anilinoquinazoline purification->product

Caption: A generalized workflow for the synthesis of 4-anilinoquinazolines using microwave irradiation.

Diagram 2: Inhibition of EGFR and VEGFR Signaling Pathways by 4-Anilinoquinazolines

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand_egf EGF egfr EGFR ligand_egf->egfr ligand_vegf VEGF vegfr VEGFR ligand_vegf->vegfr tk_egfr Tyrosine Kinase Domain (EGFR) egfr->tk_egfr tk_vegfr Tyrosine Kinase Domain (VEGFR) vegfr->tk_vegfr adp ADP tk_egfr->adp pi3k_akt PI3K/Akt Pathway tk_egfr->pi3k_akt P ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway tk_egfr->ras_raf_mek_erk P plc_gamma PLCγ Pathway tk_egfr->plc_gamma P tk_vegfr->adp tk_vegfr->pi3k_akt P tk_vegfr->plc_gamma P atp ATP atp->tk_egfr atp->tk_vegfr proliferation Cell Proliferation, Survival, Angiogenesis pi3k_akt->proliferation ras_raf_mek_erk->proliferation plc_gamma->proliferation inhibitor 4-Anilinoquinazoline inhibitor->tk_egfr Inhibits ATP binding inhibitor->tk_vegfr Inhibits ATP binding

Caption: Mechanism of action of 4-anilinoquinazolines as inhibitors of EGFR and VEGFR signaling pathways.

References

Application Notes and Protocols: 4-Chloroquinazoline-6-carbonitrile as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloroquinazoline-6-carbonitrile as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various protein kinases, particularly those implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 4-anilinoquinazoline pharmacophore, in particular, has proven to be highly effective in targeting the ATP-binding site of various kinases. This compound serves as a crucial starting material for the synthesis of a diverse library of 4-anilinoquinazoline derivatives. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various aniline moieties. The nitrile group at the 6-position offers a valuable handle for further structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Applications

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases involved in oncogenic signaling pathways.

  • EGFR Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. By modifying the aniline substituent, researchers can develop inhibitors targeting wild-type EGFR as well as clinically relevant mutants.

  • VEGFR Inhibitors: Inhibition of VEGFR is a critical strategy in anti-angiogenic cancer therapy. The versatile nature of the this compound core allows for the development of potent VEGFR inhibitors.[1]

  • Dual EGFR/VEGFR Inhibitors: The structural similarities between the ATP-binding sites of EGFR and VEGFR present an opportunity to design dual inhibitors. Such compounds can simultaneously target tumor cell proliferation and angiogenesis, potentially leading to enhanced therapeutic efficacy.[1][2]

Data Presentation: Inhibitory Activities of 4-Anilinoquinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of various 4-anilinoquinazoline derivatives against key kinases. It is important to note that while not all examples explicitly contain the 6-carbonitrile moiety, they represent the broader class of 4-anilinoquinazolines and provide valuable structure-activity relationship (SAR) insights for the design of inhibitors derived from this compound.

Table 1: EGFR Inhibitory Activity of 4-Anilinoquinazoline Derivatives

Compound IDAniline SubstituentEGFR IC₅₀ (nM)Reference
1 3-ethynylphenyl0.47[3]
2 3-chloro-4-fluorophenyl11.66 - 867.1 (range for derivatives)[4][5]
3 3-bromoanilino-
4 4-((3-bromophenyl)amino)17.32[4][5]
5 Varies (arylureido derivatives)11.66 - 867.1[4][5]

Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinoquinazoline Derivatives

Compound IDAniline SubstituentVEGFR-2 IC₅₀ (nM)Reference
6 Varies (acylamino derivatives)560 - 1810[2]
7 3-nitro-1,2,4-triazole containingPotent inhibition[1]
8 Varies (general 4-anilinoquinazolines)-

Table 3: Antiproliferative Activity of 4-Anilinoquinazoline Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
9 A549, HT-29Sub-micromolar[3]
10 A549, HT-29, MCF-71.72 - 2.81[4][5]
11 HT-29, MCF-7, H4604.41 - 11.95[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-(Substituted-anilino)quinazoline-6-carbonitrile Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

  • 2-Propanol (Isopropanol) or Ethanol

  • Triethylamine (TEA) (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol (10-20 mL per mmol of starting material), add the substituted aniline (1.0-1.2 eq).

  • If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (1.2-1.5 eq).

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC.[6]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 4-(substituted-anilino)quinazoline-6-carbonitrile derivative.

Note: Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the serially diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthesis_of_4_Anilinoquinazoline_6_carbonitrile start 4-Chloroquinazoline- 6-carbonitrile reagents Solvent (e.g., Isopropanol) Heat (Reflux) or Microwave start->reagents aniline Substituted Aniline (R-Ar-NH2) aniline->reagents product 4-(Substituted-anilino)quinazoline- 6-carbonitrile reagents->product Nucleophilic Aromatic Substitution (SNAr)

Synthetic route to 4-anilinoquinazoline-6-carbonitrile derivatives.

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Inhibitor 4-Anilinoquinazoline- 6-carbonitrile Derivative Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Inhibition of the EGFR signaling pathway.

VEGFR_Signaling_Pathway_Inhibition cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Inhibitor 4-Anilinoquinazoline- 6-carbonitrile Derivative Inhibitor->VEGFR Blocks ATP Binding PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation, Permeability) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Inhibition of the VEGFR signaling pathway.

References

Design and Synthesis of EGFR Inhibitors Using a Quinazoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of epidermal growth factor receptor (EGFR) inhibitors based on the versatile quinazoline scaffold. The information herein is intended to guide researchers in the development of novel anti-cancer agents targeting EGFR, a key player in various malignancies.

Introduction to EGFR and Quinazoline Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]

The quinazoline core has emerged as a privileged scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs).[5][6][7] First-generation inhibitors like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have been approved for the treatment of non-small cell lung cancer (NSCLC).[5][8][9] These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling.[10] This document will delve into the design principles, synthetic strategies, and biological evaluation of this important class of inhibitors.

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial for the rational design of its inhibitors. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[11][12] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation and survival, respectively.[4][12] Quinazoline-based TKIs inhibit the initial autophosphorylation step, thereby blocking the activation of these oncogenic pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Docking PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Raf Raf Ras->Raf mTOR mTOR Akt->mTOR PKC PKC MEK MEK Raf->MEK mTOR->Transcription IP3_DAG->PKC ERK ERK MEK->ERK ERK->Transcription Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Lead_ID Lead Identification (e.g., Gefitinib) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_ID->SAR_Analysis Design Design of Novel Analogs SAR_Analysis->Design Synthesis Chemical Synthesis Design->Synthesis Kinase_Assay In vitro EGFR Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Signaling_Assay Western Blot for Downstream Signaling Cell_Assay->Signaling_Assay Cell_Assay->Data_Analysis Signaling_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Design Iterative Refinement

References

Application Notes and Protocols for the Development of PAK4 Inhibitors from 4-Aminoquinazoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 4 (PAK4), a member of the serine/threonine kinase family, has emerged as a significant target in oncology drug discovery.[1][2] Overexpression and hyperactivation of PAK4 are implicated in the progression of a variety of cancers, where it plays a crucial role in regulating cell proliferation, survival, cytoskeletal organization, and motility.[2][3] The 4-aminoquinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several approved anti-cancer drugs.[4][5] This structural motif has been successfully utilized to develop potent and selective inhibitors of PAK4.[5][6]

These application notes provide a comprehensive overview of the development of PAK4 inhibitors derived from 4-aminoquinazoline precursors. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activities of a series of 4-aminoquinazoline derivatives against PAK1 and PAK4 were determined to assess their potency and selectivity. The following table summarizes the key quantitative data for a selection of these compounds, including the lead compound CZh226 (compound 31 ).[6]

CompoundPAK4 Ki (μM)PAK1 Ki (μM)Selectivity (PAK1/PAK4)A549 Cell Proliferation IC50 (μM)
11a 0.2011.1525.7>50
12 0.3541.9815.6>50
17 0.0451.83240.715.34
25 0.0232.15793.81.87
31 (CZh226) 0.0093.114346.00.59

Data sourced from a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-aminoquinazoline-based PAK4 inhibitors are provided below.

Protocol 1: General Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives

This protocol outlines the synthesis of a lead compound, 31 (CZh226) , as a representative example.[5][6][7]

Materials:

  • Starting materials for the quinazoline core synthesis

  • Appropriate amines and coupling reagents

  • Solvents (e.g., DMF, DCM, MeOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Quinazoline Core: The synthesis typically begins with the appropriate substituted anthranilic acid, which undergoes cyclization to form the quinazoline ring system.

  • Introduction of the 4-Amino Group: The 4-position of the quinazoline core is typically activated (e.g., chlorination) to allow for nucleophilic substitution with a desired amine.

  • Amide Coupling at the 2-Position: A carboxylic acid group at the 2-position is activated and coupled with a selected amine to form the final carboxamide derivative.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

Protocol 2: In Vitro PAK4 Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of the synthesized compounds against PAK4.[6][8][9][10][11]

Materials:

  • Recombinant PAK4 enzyme

  • Z'-Lyte™ Kinase Assay Kit (or similar FRET-based kit)

  • Test compounds (dissolved in DMSO)

  • ATP

  • Assay plates (e.g., 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, followed by the PAK4 enzyme.

  • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the development reagent.

  • Incubate to allow for the development of the fluorescent signal.

  • Measure the fluorescence on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 or Ki values.

Protocol 3: A549 Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of the PAK4 inhibitors on the A549 non-small cell lung cancer cell line.[12]

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Protocol 4: A549 Cell Migration (Wound Healing/Scratch) Assay

This assay evaluates the effect of the inhibitors on the migratory ability of A549 cells.[2][4][13][14][15]

Materials:

  • A549 cells

  • 24-well plates

  • Pipette tips (e.g., p200)

  • Microscope with a camera

Procedure:

  • Seed A549 cells in 24-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells and add fresh medium containing the test compound at various concentrations.

  • Image the scratch at time 0.

  • Incubate the plates and capture images of the same field at regular intervals (e.g., every 12 or 24 hours).

  • Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Protocol 5: A549 Cell Invasion (Transwell) Assay

This assay assesses the ability of the inhibitors to block the invasion of A549 cells through a basement membrane matrix.[1][6][12][16][17]

Materials:

  • A549 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Cell culture medium with and without serum

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Harvest and resuspend A549 cells in serum-free medium containing the test compounds at various concentrations.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane.

  • Fix and stain the cells that have invaded to the lower surface of the membrane.

  • Count the number of invaded cells in several microscopic fields to quantify cell invasion.

Visualizations

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in various cellular signaling pathways that promote cancer cell proliferation, survival, and metastasis.[1][18][19][20][21]

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors (e.g., HGF) Rho_GTPases Rho GTPases (Cdc42, Rac) PAK4 PAK4 Rho_GTPases->PAK4 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Beta_Catenin β-catenin PAK4->Beta_Catenin PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK BAD BAD PAK4->BAD | Proliferation Proliferation Survival Survival / Anti-Apoptosis Metastasis Metastasis LIMK1_Cofilin->Metastasis Beta_Catenin->Proliferation PI3K_Akt->Survival MEK_ERK->Proliferation BAD->Survival

Caption: PAK4 Signaling Pathway Overview.

Experimental Workflow for PAK4 Inhibitor Development

This diagram outlines the typical workflow for the discovery and preclinical evaluation of 4-aminoquinazoline-based PAK4 inhibitors.[3][22][23][24][25]

Inhibitor_Development_Workflow In_Vitro_Kinase_Assay 2. In Vitro Kinase Assay (PAK4 Inhibition & Selectivity) Cellular_Assays 3. Cellular Assays (Proliferation, Migration, Invasion) In_Vitro_Kinase_Assay->Cellular_Assays SAR_Optimization 4. SAR Optimization Cellular_Assays->SAR_Optimization Lead_Compound 5. Lead Compound Selection (e.g., CZh226) SAR_Optimization->Lead_Compound Design_Synthesis Design_Synthesis SAR_Optimization->Design_Synthesis Iterative Cycle In_Vivo_Studies 6. In Vivo Efficacy Studies (Xenograft Models) Lead_Compound->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Chloroquinazoline-6-carbonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs that target key signaling pathways involved in tumor growth and proliferation.[1][2][3] Notably, derivatives of 4-anilinoquinazoline have been successfully developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical mediator of cell survival and proliferation that is often dysregulated in various cancers.[3][4][5] This application note details the synthesis of a specific class of these compounds, 4-Chloroquinazoline-6-carbonitrile derivatives, and provides protocols for their evaluation as potential anticancer agents. The introduction of a carbonitrile group at the 6-position of the quinazoline ring offers a valuable point for molecular interactions within the ATP-binding pocket of EGFR and other kinases, potentially enhancing potency and selectivity.

The general approach involves the nucleophilic aromatic substitution (SNAr) reaction of the versatile intermediate, this compound, with a variety of primary and secondary amines to generate a library of novel 4-aminoquinazoline-6-carbonitrile derivatives.[6][7] These compounds can then be subjected to a panel of in vitro assays to determine their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets like EGFR.

Synthesis of this compound Derivatives

The synthesis of 4-aminoquinazoline-6-carbonitrile derivatives commences with the key intermediate, this compound. This starting material is commercially available (CAS 150449-97-1) or can be synthesized through a two-step process from a suitably substituted anthranilonitrile.[8][9] The general synthetic scheme involves the formation of 4-hydroxyquinazoline-6-carbonitrile followed by a chlorination step.

Protocol 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile

This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinazolines.[10][11]

Materials:

  • 2-Amino-5-cyanobenzonitrile

  • Formamidine acetate

  • 2-Methoxyethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-amino-5-cyanobenzonitrile and formamidine acetate in 2-methoxyethanol is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield 4-hydroxyquinazoline-6-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for 4-hydroxyquinazolines.[12][13]

Materials:

  • 4-Hydroxyquinazoline-6-carbonitrile

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a suspension of 4-hydroxyquinazoline-6-carbonitrile in toluene, a catalytic amount of DMF is added.

  • Thionyl chloride is added dropwise at room temperature, and the mixture is heated to reflux for 3-4 hours.

  • The reaction mixture is cooled, and the excess thionyl chloride and toluene are removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford this compound as a solid, which can be used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of 4-Aminoquinazoline-6-carbonitrile Derivatives

This protocol describes the nucleophilic aromatic substitution reaction to generate the final compounds.[6]

Materials:

  • This compound

  • Substituted aniline or other amine (primary or secondary)

  • Isopropanol or other suitable solvent

  • Triethylamine (TEA) or other base (if required)

Procedure:

  • A solution of this compound and an equimolar amount of the desired amine in isopropanol is stirred at reflux for 2-6 hours. For less reactive amines, a base such as triethylamine may be added.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold isopropanol and diethyl ether, then dried to yield the pure 4-aminoquinazoline-6-carbonitrile derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Evaluation Protocols

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized quinazoline derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 5: In Vitro EGFR Tyrosine Kinase Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the EGFR enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Data Presentation

The following tables summarize the antiproliferative and EGFR inhibitory activities of representative 4-aminoquinazoline derivatives with various substitutions at the 6-position, providing a comparative context for newly synthesized 6-carbonitrile derivatives.

Table 1: Antiproliferative Activity of Representative 6-Substituted Quinazoline Derivatives against Cancer Cell Lines

Compound ID6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Gefitinib -OCH₃A5492.25[14]
Erlotinib -OCH₂CH₂OCH₃HT-291.72[14]
Compound 7i -NHC(O)NH-arylA5492.25[14]
Compound 7i -NHC(O)NH-arylHT-291.72[14]
Compound 7i -NHC(O)NH-arylMCF-72.81[14]
Compound 8d -O(CH₂)₂-morpholineA4310.37[15]
Compound 8d -O(CH₂)₂-morpholineA5494.87[15]
abc1 -OHA5497.1[16]
abc1 -OHA4312.2[16]

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Representative 6-Substituted Quinazoline Derivatives

Compound ID6-SubstituentEGFR TypeIC₅₀ (nM)Reference
Gefitinib -OCH₃Wild-type25.42[14]
Erlotinib -OCH₂CH₂OCH₃Wild-type33.25[14]
Compound 7i -NHC(O)NH-arylWild-type17.32[14]
Compound 8d -O(CH₂)₂-morpholineWild-type7.0[15]
Compound 8d -O(CH₂)₂-morpholineT790M mutant9.3[15]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_final Final Products start 2-Amino-5-cyanobenzonitrile intermediate1 4-Hydroxyquinazoline-6-carbonitrile start->intermediate1 Formamidine acetate, 2-Methoxyethanol, Reflux intermediate2 This compound intermediate1->intermediate2 SOCl₂, cat. DMF, Toluene, Reflux final_product 4-Aminoquinazoline-6-carbonitrile Derivatives intermediate2->final_product Substituted Amine, Isopropanol, Reflux

Caption: Synthetic workflow for 4-aminoquinazoline-6-carbonitrile derivatives.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 4-Aminoquinazoline-6-carbonitrile Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of 4-Aminoquinazoline-6-carbonitrile Derivatives cell_viability Cell Viability Assay (MTT) synthesis->cell_viability kinase_assay EGFR Kinase Assay synthesis->kinase_assay ic50_cell Determine IC₅₀ (Antiproliferative) cell_viability->ic50_cell ic50_kinase Determine IC₅₀ (Enzyme Inhibition) kinase_assay->ic50_kinase conclusion Identify Lead Compounds ic50_cell->conclusion ic50_kinase->conclusion

Caption: Experimental workflow for the evaluation of anticancer activity.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

A standard HPLC method for the analysis of quinazoline derivatives can be adapted for this compound.

ParameterRecommended Conditions
Instrument Agilent 1100 Series or equivalent HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Start at 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Expected Results:

The retention time for this compound will be dependent on the exact conditions and column used. A pure sample should yield a single major peak. The presence of other peaks would indicate impurities.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve inject Inject Sample dissolve->inject run Run Gradient inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate report Generate Report integrate->report

Caption: A streamlined workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is crucial for confirming the molecular weight of this compound and for providing information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₄ClN₃[1][2]
Molecular Weight 189.60 g/mol [1]
Monoisotopic Mass 189.0093748 Da[1]

Experimental Protocol (LC-MS):

ParameterRecommended Conditions
Mass Spectrometer Waters Xevo G2-XS QTof or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range 50-500 m/z
LC Conditions As described in the HPLC protocol.

Expected Mass Spectrometry Data:

Based on predictions, the following ions are expected to be observed in the mass spectrum.

IonPredicted m/z
[M+H]⁺190.01665
[M+Na]⁺211.99859
[M+NH₄]⁺207.04319
[M+K]⁺227.97253

Predicted Fragmentation:

Logical Relationship of Analytical Techniques:

Analytical_Strategy Compound This compound HPLC HPLC (Purity) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (Structure) Compound->NMR Characterization Full Characterization HPLC->Characterization MS->Characterization NMR->Characterization

Caption: Interrelation of analytical methods for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard zg30Standard zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

Due to the lack of experimental spectra for this compound, the following are predicted chemical shifts based on the analysis of similar quinazoline structures. The numbering scheme for the quinazoline ring is standard.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~9.0 (s)~155
4-~160
5~8.5 (d)~130
6-~115 (C-CN)
7~8.2 (dd)~135
8~8.0 (d)~128
4a-~150
8a-~125
CN-~118

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Dissolve in DMSO-d6 transfer Transfer to NMR Tube start->transfer H1_acq Acquire 1H Spectrum transfer->H1_acq C13_acq Acquire 13C Spectrum transfer->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process integrate Peak Integration & Referencing process->integrate

Caption: Step-by-step workflow for NMR sample preparation and data acquisition.

References

Application Notes and Protocols for N-arylation of 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical reaction in the synthesis of diverse bioactive molecules, including potent anticancer agents. The protocols emphasize efficient, modern synthetic methodologies, such as microwave-assisted reactions, which offer significant advantages in terms of reaction time and yield.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] In particular, 4-anilinoquinazolines are a well-established class of compounds that can act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, making them valuable in oncology research and drug development.[1][2] The N-arylation of 4-chloroquinazolines is a key synthetic step to access these important molecules. Traditional methods often involve long reaction times and may result in low yields, especially with electron-poor anilines.[1][2][3] However, the use of microwave irradiation has been shown to dramatically accelerate these reactions, providing rapid and efficient access to a wide array of N-aryl-4-aminoquinazolines in high yields.[1][2][3][4]

General Reaction Scheme

The fundamental transformation involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by an aryl amine.

G chloroquinazoline 4-Chloroquinazoline aminoquinazoline N-Aryl-4-aminoquinazoline chloroquinazoline->aminoquinazoline + Aryl Amine aniline Aryl Amine aniline->aminoquinazoline hcl HCl G start Start reactants Combine 4-Chloroquinazoline, Aryl Amine, and Solvent in Microwave Vial start->reactants microwave Microwave Irradiation (e.g., 100°C, 10-40 min) reactants->microwave tlc Monitor Reaction by TLC microwave->tlc tlc->microwave Incomplete workup Solvent Removal (Reduced Pressure) tlc->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolate Pure N-Aryl-4-aminoquinazoline purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazolines.

Frequently Asked Questions (FAQs)

Q1: Why is the substitution at the 4-position of a quinazoline ring generally favored over other positions?

The chlorine atom at the C4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.[1][2] In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4-position is significantly more reactive than the C2-position.[3][4] Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[5] This inherent reactivity allows for regioselective substitution at the C4-position under milder conditions, while substitution at the C2-position often requires harsher conditions like higher temperatures.[3][4][5]

Q2: What are the most common side reactions observed during 4-chloroquinazoline substitutions, and how can they be minimized?

The most common side reactions include:

  • Hydrolysis: The reactive C4-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolin-4-one, especially in the presence of water at elevated temperatures. To minimize this, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[6]

  • Over-alkylation/Di-substitution: When using di-functional nucleophiles (e.g., diamines) or if the product of the initial substitution can react further, over-alkylation or di-substitution can occur. To control this, consider using a protecting group strategy for one of the nucleophilic sites or employing a slow addition of the 4-chloroquinazoline to the reaction mixture.[6]

  • Formation of Ring-Opened Products: Under certain conditions, especially with strong nucleophiles like hydrazine, ring transformation products can be formed.[7] Careful control of reaction temperature and time is crucial to avoid these side reactions.

Q3: How does the choice of solvent and base impact the reaction outcome?

The selection of solvent and base is critical for optimizing the reaction.

  • Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the intermediate complex.[6][8] Alcohols such as ethanol and isopropanol are also commonly used.[3][9] In some cases, a mixture of solvents like THF/water can be beneficial, particularly in microwave-assisted reactions.[10]

  • Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, thereby increasing its reactivity. Common organic bases include triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[3][5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also be employed.[11][12] The choice of base can influence the reaction yield; for instance, the sterically hindered base DIPEA has been shown to improve yields in certain cases by minimizing side reactions.[3]

Q4: When should I consider using microwave-assisted synthesis?

Microwave-assisted synthesis is a powerful technique for accelerating reaction rates and improving yields, especially when dealing with electron-poor or sterically hindered amines.[10] Conventional heating often requires long reaction times and high temperatures, which can lead to product decomposition.[10] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts.[10] It is a particularly valuable tool for building libraries of 4-substituted quinazolines for drug discovery.[10]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting Step
Insufficient Reactivity Increase the reaction temperature and/or extend the reaction time.[6] For poorly reactive nucleophiles, consider switching to microwave-assisted synthesis.[10]
Poor Nucleophile Activation Use a stronger base to fully deprotonate the nucleophile and increase its reactivity.[6]
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO.[6][13]
Decomposition of Starting Material Verify the stability of your 4-chloroquinazoline and nucleophile under the reaction conditions. If decomposition is observed (e.g., reaction mixture turning dark), consider lowering the reaction temperature and extending the reaction time.[6]
Issue 2: Formation of Multiple Products/Impure Product
Possible CauseTroubleshooting Step
Hydrolysis to Quinazolin-4-one Ensure strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Di-substitution on 2,4-dichloroquinazoline The C4 position is more reactive. To achieve mono-substitution, use milder conditions (lower temperature, shorter reaction time).[3][4]
Side Reactions with the Solvent If a byproduct resulting from a reaction with the solvent is suspected, switch to a more inert solvent.
Impure Starting Materials Verify the purity of the starting 4-chloroquinazoline and the nucleophile. Impurities can lead to unexpected side products.[8]

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of 4-substituted quinazolines based on literature data.

Table 1: Effect of Solvent and Base on the Substitution of 4-Chloroquinazoline with 3-(aminomethyl)oxetan-3-amine [3]

EntrySolventBaseTemperatureTimeYield (%)
1MeOHEt₃NRefluxOvernight47.8
2EtOHEt₃NRefluxOvernight76.7
3EtOHDIPEARefluxOvernight96.3

Table 2: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline with Substituted N-Methylanilines [10]

EntryAniline SubstituentTemperature (°C)Time (min)Yield (%)
14-Methoxy1001096
23-Methoxy1001095
32-Methoxy1002087
43-Bromo1201072

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Conventional Heating) [2][9]

  • To a solution of the 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or DMF), add the amine nucleophile (1.0-1.2 eq).

  • If required, add a base (e.g., Et₃N or DIPEA, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution [10]

  • In a microwave vial, combine the 4-chloroquinazoline (1.0 eq), the amine nucleophile (1.0-1.5 eq), and a suitable solvent (e.g., THF/H₂O 1:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 10-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by extraction with a suitable organic solvent and purify by column chromatography.

Visualizations

experimental_workflow start Start reagents Select 4-Chloroquinazoline and Nucleophile start->reagents setup Reaction Setup reagents->setup reaction_choice Choose Reaction Method setup->reaction_choice conventional Conventional Heating reaction_choice->conventional Standard Conditions microwave Microwave Irradiation reaction_choice->microwave Accelerated Reaction workup Work-up and Purification conventional->workup microwave->workup product Characterized 4-Substituted Quinazoline workup->product

Caption: General experimental workflow for 4-chloroquinazoline substitution.

troubleshooting_low_yield start Low or No Product Yield check_reactivity Increase Temperature/Time start->check_reactivity check_base Use Stronger Base start->check_base check_solvent Change Solvent start->check_solvent check_purity Verify Starting Material Purity start->check_purity outcome_ok Yield Improved check_reactivity->outcome_ok outcome_ng Still Low Yield check_reactivity->outcome_ng check_base->outcome_ok check_base->outcome_ng check_solvent->outcome_ok check_solvent->outcome_ng check_purity->outcome_ok check_purity->outcome_ng consider_mw Consider Microwave Synthesis outcome_ng->consider_mw consider_mw->outcome_ok

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloroquinazoline-6-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the critical chlorination step of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a very low yield. What are the common causes?

A1: Low yields in this reaction are typically linked to three main factors: moisture, improper temperature control, and side reactions.

  • Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material (4-oxo-3,4-dihydroquinazoline-6-carbonitrile), solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Temperature Control: The reaction proceeds in two distinct stages: an initial phosphorylation at low temperature, followed by chloride displacement at a higher temperature.[1][2] Adding POCl₃ at elevated temperatures can promote the formation of unwanted side products, including "pseudodimers."[1]

  • Side Reactions: A common side reaction is the formation of a pseudodimer, which occurs when a phosphorylated intermediate reacts with the unreacted starting quinazolinone. This can be largely suppressed by ensuring the reaction mixture remains basic during the initial phosphorylation step.[1][2]

Q2: I observe a significant amount of starting material in my crude product after the reaction. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to insufficient chlorinating agent, inadequate reaction time, or suboptimal temperature.

  • Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed efficiently.[1][2] Often, using POCl₃ as both the reagent and the solvent, or using a slight excess (e.g., 1.2-2.0 equivalents) in an inert solvent, is necessary to drive the reaction to completion.

  • Reaction Temperature and Time: After the initial low-temperature phosphorylation, the reaction mixture must be heated sufficiently to facilitate the conversion to the chloroquinazoline. A temperature range of 70-110°C is typically required.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: My final product seems to decompose or convert back to the starting material during workup and purification. Why is this happening and how can I prevent it?

A3: 4-Chloroquinazolines are highly susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions. The chlorine at the 4-position is an excellent leaving group, and the product can readily revert to the more stable 4-oxo-quinazoline.

  • Quenching Procedure: Avoid quenching the reaction mixture directly with water, as this will generate HCl from the excess POCl₃ and create a highly acidic environment that promotes hydrolysis. A preferred method is to cool the reaction mixture and pour it slowly onto a stirred slurry of crushed ice and a base like sodium bicarbonate or ammonium hydroxide to neutralize the acid as it forms.[3]

  • Purification: If performing column chromatography, ensure your solvents are anhydrous. For recrystallization, choose a non-protic solvent system if possible. If an alcohol is used, minimize heating time. It is often recommended to proceed to the next synthetic step with the crude product if its purity is sufficient, thereby avoiding potential hydrolysis during extensive purification.[3]

Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride? What are the recommended conditions?

A4: Yes, thionyl chloride is a common alternative for this transformation. The reaction is typically performed by heating the quinazolinone in neat thionyl chloride or in an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. A typical condition involves refluxing in SOCl₂ for 4-6 hours.[3] The workup procedure requires similar precautions against hydrolysis as the POCl₃ method.

Data Presentation: Chlorination Reaction Conditions

The following table summarizes typical conditions for the chlorination of 4-oxo-quinazolines. Optimization may be required for the specific 6-carbonitrile substrate.

ParameterMethod A: POCl₃ with BaseMethod B: SOCl₂ with Catalyst
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Solvent Toluene, Acetonitrile, or neat POCl₃Neat SOCl₂ or Dichloroethane
Additive/Catalyst Triethylamine (Et₃N) or DIPEAN,N-Dimethylformamide (DMF, cat.)
Temperature 1. Add POCl₃ at < 25°C2. Heat to 70-110°CReflux (approx. 76°C)
Reaction Time 3 - 6 hours (monitor by TLC)4 - 6 hours (monitor by TLC)
Typical Yield >85% (for related substrates)~90% (for related substrates)
Key Consideration Two-stage temperature control is critical to prevent side products.[1]Ensure adequate ventilation. Excess SOCl₂ can be removed under reduced pressure.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (Precursor)

This is a general procedure adapted for the target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzamide (1 equivalent), formamidine acetate (1.5 equivalents), and formamide (as solvent).

  • Heating: Heat the reaction mixture to 160°C and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Workup: After completion, cool the mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.

Protocol 2: Chlorination using Phosphorus Oxychloride (Optimized Method)

This protocol is based on the mechanistic understanding of the reaction to improve yield.[1][2]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (1 equivalent) in anhydrous toluene (10 mL per gram of starting material). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Phosphorylation (Low Temp): Cool the stirred suspension to 0°C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 25°C. Stir the mixture at this temperature for 1 hour. The suspension should become a clear solution as the phosphorylated intermediate forms.

  • Chlorination (High Temp): Heat the reaction mixture to 80-90°C and maintain for 3-5 hours. Monitor the conversion of the intermediate to the final product by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a vigorously stirred slurry of crushed ice and sodium bicarbonate solution.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or by column chromatography on silica gel.

Visualizations

Experimental & Logic Diagrams

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Workup & Purification start_A 2-Amino-5-cyanobenzamide proc_A React with Formamidine Acetate in Formamide at 160°C start_A->proc_A prod_A 4-oxo-3,4-dihydroquinazoline- 6-carbonitrile proc_A->prod_A proc_B Suspend in Toluene with DIPEA prod_A->proc_B proc_C Add POCl₃ at 0-25°C (Phosphorylation) proc_B->proc_C proc_D Heat to 80-90°C (Chlorination) proc_C->proc_D prod_B Crude 4-Chloroquinazoline- 6-carbonitrile proc_D->prod_B proc_E Quench on Ice/ NaHCO₃ Slurry prod_B->proc_E proc_F Extract with Ethyl Acetate proc_E->proc_F proc_G Dry, Concentrate & Recrystallize proc_F->proc_G prod_C Pure 4-Chloroquinazoline- 6-carbonitrile proc_G->prod_C

Caption: Overall workflow for the synthesis of this compound.

G start Problem: Low Yield or Incomplete Reaction q1 Is starting material visible on final TLC? start->q1 q2 Was reaction run under anhydrous conditions? q1->q2 No sol1 Solution: - Increase reaction time/temp - Add more chlorinating agent q1->sol1 Yes q3 Was a two-stage temperature profile used for POCl₃? q2->q3 Yes sol2 Solution: - Flame/oven-dry all glassware - Use anhydrous solvents/reagents q2->sol2 No q4 Was product lost during workup? q3->q4 Yes sol3 Solution: - Add POCl₃ at <25°C with base - Then heat to >70°C to complete q3->sol3 No sol4 Solution: - Quench on ice/bicarbonate - Avoid direct quenching with H₂O q4->sol4 Yes

Caption: Troubleshooting decision tree for chlorination reaction issues.

References

Troubleshooting low yield in quinazoline cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during quinazoline cyclization reactions, with a focus on improving low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Low Yield Issues

Q1: My quinazoline cyclization reaction is resulting in a very low yield or no product at all. What are the common initial troubleshooting steps?

A1: Low or no product formation is a frequent issue that can often be resolved by systematically evaluating several key parameters. Start by verifying the purity of your starting materials, as impurities can lead to unwanted side reactions.[1] It is also crucial to optimize the reaction temperature, as many cyclization reactions require heating to overcome the activation energy barrier.[1] The choice of solvent is another critical factor; screening various solvents with different polarities can significantly impact the reaction outcome.[1] If your reaction is catalyzed, ensure the catalyst is active and used in the optimal loading.[1][2]

Q2: How do I know if my starting materials are the cause of the low yield?

A2: The quality of starting materials is paramount for a successful reaction. Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can participate in side reactions, consequently reducing the yield of the desired quinazoline product.[1] You should verify the purity of your starting materials using standard analytical techniques like NMR, GC-MS, or by checking the melting point for solid compounds.[1] If impurities are detected, purification through methods like distillation for liquid aldehydes or recrystallization for solid aldehydes is recommended.[1]

Q3: Can the reaction solvent significantly affect the yield of my quinazoline synthesis?

A3: Absolutely. The solvent plays a critical role in quinazoline synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[1] It is advisable to perform a solvent screening to identify the optimal medium for your specific reaction.[1]

Q4: I suspect my catalyst is inactive. How can I troubleshoot this?

A4: In catalyzed quinazoline cyclizations, the activity of the catalyst is a key factor.[1] If you suspect catalyst inactivity, it is best to use a fresh batch.[1][2] Ensure that the catalyst has not been poisoned by impurities present in the starting materials or the solvent.[1] It is also important to optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. For metal catalysts, ensure they have not been deactivated by exposure to air or moisture.[2]

Specific Reaction & Side Product Issues

Q5: I am attempting a Niementowski quinazoline synthesis and getting a low yield. What are the likely causes?

A5: The Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be sensitive to reaction conditions.[2][3] High reaction temperatures, often exceeding 130°C, can cause decomposition of the starting materials or promote the formation of undesired byproducts.[2] The nature of the substituents on both the anthranilic acid and the amide can also influence the reaction's efficiency.[2] In some instances, the cyclization of the intermediate o-amidobenzamide may be inefficient, leading to lower yields.[2]

Q6: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?

A6: A common side reaction in the Friedländer synthesis, which utilizes 2-aminobenzaldehydes or ketones, is the formation of quinoline derivatives.[2] This occurs when reaction conditions are not carefully controlled, leading to a reaction pathway similar to the Niementowski quinoline synthesis.[2] Additionally, self-condensation of the active methylene compound can lead to other impurities.[2]

Q7: What are the main challenges associated with the Bischler quinazoline synthesis?

A7: The traditional Bischler synthesis is known for requiring harsh reaction conditions, including high temperatures (often above 120°C) and high pressure.[2][4] These conditions may need to be maintained for extended periods, sometimes for at least 5 hours, in a saturated ammonia alcohol solution.[2][4] Such demanding conditions can lead to the degradation of sensitive substrates and the formation of side products.

Q8: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

A8: The formation of tarry materials or polymerization is often a result of excessively high temperatures or prolonged reaction times.[5] To mitigate this, carefully control the reaction temperature, perhaps by increasing it gradually to the desired point.[5] Also, monitor the reaction closely and stop it as soon as the starting material has been consumed to avoid overheating and decomposition.[5] Ensuring that you are using a sufficient amount of solvent to maintain a stirrable mixture can also help prevent this issue.[5]

Optimization of Reaction Conditions

Q9: How can I systematically optimize the reaction temperature for my quinazoline cyclization?

A9: A temperature screening is an effective way to determine the optimal reaction temperature.[1] This can be done by setting up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1] The progress of each reaction should be monitored by TLC or LC-MS to identify the temperature that provides the best yield and reaction rate.[1]

Q10: Are there modern techniques that can improve the yield and reduce reaction times for quinazoline synthesis?

A10: Yes, microwave-assisted synthesis has emerged as a powerful technique for improving quinazoline synthesis.[3][6][7] Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods.[3][7] It can also promote reactions under milder and more environmentally friendly conditions.[3] For instance, microwave-assisted Niementowski reactions have been shown to be more efficient than their thermally heated counterparts.[3]

Data Presentation: Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones

SolventYield (%)
DMF85-91
Water85-91
EthanolIneffective
TolueneIneffective
THFIneffective

Data sourced from a study on the synthesis from 2-aminobenzonitriles and CO2.[1]

Table 2: Optimization of Copper-Catalyzed Quinazolinone Synthesis

EntryReactantCatalyst (equiv.)BaseTemp (°C)Time (h)Yield (%)
12-iodo-5-methylbenzoic acid0.2Cs₂CO₃80670.3
22-bromo-5-methylbenzoic acid0.2Cs₂CO₃80681.2
32-chloro-5-methylbenzoic acid0.2Cs₂CO₃806Trace
42-bromo-5-methylbenzoic acid0.2K₂CO₃80696.8
52-bromo-5-methylbenzoic acid0.1K₂CO₃80645.6
62-bromo-5-methylbenzoic acid0.2K₂CO₃80595.7
72-bromo-5-methylbenzoic acid0.2K₂CO₃70683.1

Data adapted from a study on the synthesis of a Ziresovir precursor.[8]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

  • Set up a series of small-scale reactions in parallel in suitable reaction vessels.

  • To each vessel, add the starting materials and solvent, keeping the concentrations identical across all reactions.

  • Set the temperature for each reaction at different intervals (e.g., room temperature, 50°C, 80°C, 100°C, 120°C).[2]

  • Monitor the progress of each reaction at regular time intervals using TLC or LC-MS.

  • Compare the results to determine the optimal temperature that provides the highest yield of the desired product in a reasonable timeframe.[2]

Protocol 2: General Procedure for a Reaction Under an Inert Atmosphere

  • Thoroughly dry all glassware in an oven and allow it to cool under a stream of an inert gas (e.g., nitrogen or argon).[1][2]

  • Assemble the reaction apparatus, ensuring all joints are well-sealed.

  • Connect the reaction flask to a Schlenk line or a balloon filled with the inert gas.

  • If required, use degassed solvents.

  • Introduce the reagents into the reaction flask under a positive pressure of the inert gas.

  • Conduct the reaction as planned, maintaining the inert atmosphere throughout the process.[2]

Protocol 3: General Procedure for Bischler-Type Synthesis using Phosphorus Oxychloride (POCl₃)

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere, add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Dropwise, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) to the solution. This addition may be exothermic, so cooling with an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, carefully quench the reaction and proceed with the work-up and purification.[5]

Visualizations

Troubleshooting_Workflow start Low Yield in Quinazoline Cyclization check_purity Check Starting Material Purity start->check_purity purify Purify Starting Materials (Distillation/Recrystallization) check_purity->purify Impure optimize_temp Optimize Reaction Temperature (Temperature Screening) check_purity->optimize_temp Pure purify->optimize_temp optimize_solvent Optimize Solvent (Solvent Screening) optimize_temp->optimize_solvent check_catalyst Check Catalyst Activity & Loading optimize_solvent->check_catalyst use_fresh_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->use_fresh_catalyst Suspect check_atmosphere Is Reaction Air-Sensitive? check_catalyst->check_atmosphere OK use_fresh_catalyst->check_atmosphere run_inert Run Under Inert Atmosphere (N2 or Ar) check_atmosphere->run_inert Yes analyze_side_products Analyze Side Products (TLC/LC-MS/NMR) check_atmosphere->analyze_side_products No run_inert->analyze_side_products end Improved Yield analyze_side_products->end Niementowski_Reaction cluster_reactants Reactants anthranilic_acid Anthranilic Acid intermediate o-amidobenzamide Intermediate anthranilic_acid->intermediate amide Amide amide->intermediate product Quinazolin-4-one intermediate->product Cyclization side_product Decomposition / Byproducts intermediate->side_product High Temperature

References

Common side reactions in the synthesis of 4-aminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for the synthesis of 4-aminoquinazolines. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 4-aminoquinazoline synthesis is low. What are the common causes and how can I troubleshoot this?

A1: Low yields in multi-step syntheses like that of 4-aminoquinazolines can arise from several factors. A systematic approach is best for troubleshooting.[1]

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. For instance, key intermediates like 4-chloroquinazoline are highly susceptible to moisture. Bases such as sodium hydride must be fresh to ensure reactivity.[1]

  • Incomplete Reactions: One or more steps may not be proceeding to completion. Monitor each stage of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material before proceeding to the next step or workup.

  • Side Reactions: The formation of byproducts can significantly consume starting materials. See the specific FAQs below that address common side reactions such as N-oxide formation, hydrolysis, and ring rearrangements.[1]

  • Product Degradation: The desired product or intermediates might be unstable under the reaction or workup conditions (e.g., high temperature, strong acidic/basic conditions).

  • Reaction Conditions: Suboptimal conditions such as incorrect temperature, insufficient reaction time, or inefficient mixing can lead to poor yields.

Q2: I've isolated a byproduct with a mass 16 units higher than my expected product. Could this be a quinazoline N-oxide, and how can I prevent its formation?

A2: Yes, an M+16 peak often indicates the formation of an N-oxide, a common side product in quinazoline synthesis. The pyrimidine ring in the quinazoline nucleus is susceptible to N-oxidation, which can occur at either the N1 or N3 position.[2][3]

Causes:

  • Oxidizing Conditions: The presence of oxidizing agents, even atmospheric oxygen under certain conditions, can lead to the formation of N-oxides. Some synthetic routes may inadvertently create oxidizing environments.

  • Reagent Choice: Certain reagents used in preceding steps might not have been fully quenched or removed, leading to oxidation in a later stage.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if using reagents sensitive to air or if the reaction requires elevated temperatures.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Scrutinize your synthetic plan to ensure no unnecessary oxidizing agents are present. If an oxidation step is required earlier in the synthesis, ensure the oxidant is completely removed before proceeding.

  • Careful Reagent Selection: In syntheses starting from precursors like 2-aminoaryl ketones, the choice of cyclization agent is crucial. While some methods intentionally produce quinazoline 3-oxides, others can be selected to favor the desired quinazoline.[2][4]

Q3: My yield is very low in the final amination step starting from 4-chloroquinazoline. I suspect hydrolysis of the starting material. How can I prevent this?

A3: The reaction of 4-chloroquinazoline with an amine is a nucleophilic aromatic substitution (SNAr).[5] The chloro-substituent is a good leaving group, but it also makes the compound highly susceptible to hydrolysis by water, which competes with your desired amine nucleophile.

Causes:

  • Presence of Water: The most common cause is the presence of water in the reaction solvent, the amine, or absorbed from the atmosphere.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.

  • Dry Reagents: Ensure the amine is dry. If it is a salt (e.g., hydrochloride), ensure the free-basing procedure does not introduce excessive water.

  • Inert Atmosphere: As with N-oxide prevention, working under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction.

  • Non-Aqueous Workup: During workup, minimize contact time with aqueous phases if the product is also susceptible to hydrolysis.

Q4: When reacting a substituted 4-chloroquinazoline with hydrazine, I'm isolating a triazole derivative instead of the expected 4-hydrazinoquinazoline. Why is this happening?

A4: This is a known and specific side reaction. Treating 4-chloroquinazolines with hydrazine hydrate, particularly at elevated temperatures (e.g., 150°C), can lead to a ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles instead of a simple substitution product.[6] This rearrangement is a significant deviation from the expected SNAr pathway.

Mechanism and Prevention:

  • Reaction Pathway: The reaction proceeds through a complex mechanism involving initial substitution, followed by ring-opening of the quinazoline and re-cyclization to form the more stable triazole ring system.[6]

  • Control of Conditions: To favor the desired 4-hydrazinoquinazoline product, milder reaction conditions are necessary. Avoid high temperatures and prolonged reaction times. Consider using a substituted hydrazine if the subsequent chemistry allows, as this can sometimes alter the reaction course.[6]

Experimental Protocols & Data

Protocol: Synthesis of N-Aryl-4-aminoquinazolines from 4-Chloroquinazoline

This protocol details the final amination step, which is critical for the synthesis of many biologically active 4-aminoquinazolines. A comparison between classical heating and microwave irradiation methods is provided, highlighting the significant reduction in reaction time with the latter.[7]

Method A: Classical Synthesis (Reflux)

  • Dissolve 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).

  • Stir the solution under reflux for 12 hours.

  • Monitor the reaction to completion using TLC.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water, filter the solid, and dry.

  • Purify the crude product by silica gel column chromatography (e.g., petroleum ether-ethyl acetate, 5:1 v:v).

Method B: Microwave-Assisted Synthesis

  • In a microwave-transparent vessel, combine 4-chloroquinazoline (3.0 mmol), the desired aryl heterocyclic amine (3.0 mmol), and 2-propanol (15 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 5-10 minutes.

  • Monitor the reaction to completion using TLC.

  • After cooling, perform the same work-up and purification as in Method A.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the yield comparison between classical and microwave-assisted methods for the synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines.

ProductAmine ReactantMethodTimeYield (%)
5a 3-amino-5-methylisoxazoleClassical12 h65
Microwave5 min89
5b 2-aminobenzothiazoleClassical12 h68
Microwave8 min92
5c 2-amino-6-methylbenzothiazoleClassical12 h71
Microwave8 min93
5d 2-amino-6-methoxybenzothiazoleClassical12 h67
Microwave10 min90

Data adapted from reference[7].

Visual Guides

Diagrams of Workflows and Side Reactions

G cluster_main General Synthesis Workflow for 4-Aminoquinazolines A Anthranilic Acid Derivative B Benzoxazinone Intermediate A->B C Quinazolin-4(3H)-one B->C D 4-Chloroquinazoline C->D E Target 4-Aminoquinazoline D->E

Caption: A common synthetic pathway to 4-aminoquinazolines.

G cluster_reaction Competing Reactions at the 4-Chloroquinazoline Step cluster_desired Desired Path cluster_side Side Reaction Start 4-Chloroquinazoline Desired_Reagent + Amine (R-NH2) (Anhydrous) Start->Desired_Reagent S_NAr Side_Reagent + Water (H2O) (Moisture Present) Start->Side_Reagent S_NAr Desired_Product 4-Aminoquinazoline Desired_Reagent->Desired_Product Side_Product Quinazolin-4(3H)-one (Hydrolysis Product) Side_Reagent->Side_Product

Caption: Hydrolysis as a key side reaction in the amination step.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield Start Problem: Low Final Yield CheckTLC Check TLC/LC-MS of crude product Start->CheckTLC MultipleSpots Multiple Spots or Complex Mixture? CheckTLC->MultipleSpots Incomplete Starting Material Remains? CheckTLC->Incomplete Sol_Purify Action: Characterize byproducts (MS, NMR) MultipleSpots->Sol_Purify Yes Sol_Incomplete Solution: - Increase reaction time - Increase temperature - Check reagent quality Incomplete->Sol_Incomplete Yes Hydrolysis Mass consistent with hydrolysis? Sol_Purify->Hydrolysis Noxide Mass consistent with N-Oxide? Sol_Purify->Noxide Sol_Hydrolysis Solution: - Use anhydrous solvent - Run under inert atm. Hydrolysis->Sol_Hydrolysis Yes Sol_Noxide Solution: - Use inert atm. - Degas solvent Noxide->Sol_Noxide Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 4-Chloroquinazoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroquinazoline-6-carbonitrile and its derivatives. The following information is designed to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification technique for crude this compound?

For the initial purification of multi-gram quantities of this compound, both recrystallization and column chromatography are highly effective. Recrystallization is often a preferred first step due to its simplicity and cost-effectiveness in removing baseline impurities. Column chromatography provides excellent separation of compounds with differing polarities.

Q2: How can I identify common impurities in my this compound sample?

Common impurities typically arise from unreacted starting materials or by-products formed during the synthesis. The primary methods for identifying these impurities are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q3: What should I do if my compound is still impure after a single purification step?

If residual impurities are detected after an initial purification, a secondary purification using a different technique is recommended. For instance, if column chromatography was used initially, subsequent recrystallization can significantly enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related impurities. For achieving very high purity (>99%), preparative HPLC is the method of choice.

Q4: How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent will dissolve the this compound derivative completely at its boiling point but only sparingly at room temperature or below. It is advisable to conduct small-scale solubility tests with common laboratory solvents such as ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water to determine the optimal conditions. For quinazoline derivatives, ethanol and acetic acid have been reported as effective single solvents.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What is the cause and how can I fix it?

"Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is supersaturated, or if impurities are inhibiting crystal lattice formation. To resolve this, you can try using a solvent with a lower boiling point or allow the solution to cool more slowly. If impurities are suspected, a preliminary purification by column chromatography before recrystallization is recommended.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not crystallize upon cooling - Too much solvent was used.- The chosen solvent is not suitable.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Low yield of recrystallized product - The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.- Select a different solvent or a solvent mixture in which the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, receiving flask).
Formation of an oil instead of crystals - The compound's melting point is below the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities.- Use a solvent with a lower boiling point.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.- Perform a preliminary purification using column chromatography.
Colored impurities remain in the final product - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC. For 4-chloroquinazoline derivatives, start with a mixture of hexane and ethyl acetate and adjust the polarity.- Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.- Repack the column, ensuring the silica gel is uniform and free of air bubbles.
Compound does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking of the silica gel bed - The column ran dry.- Ensure the solvent level is always kept above the top of the stationary phase.
Streaking of the sample band - The sample is not soluble in the mobile phase.- The sample was loaded in too much solvent.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel before loading onto the column (dry loading).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on general procedures for purifying quinazoline derivatives.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane or petroleum ether).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution:

  • Begin elution with the least polar solvent mixture determined by TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table of Exemplary Solvent Systems for Quinazoline Derivatives: [1]

Hexane:Ethyl Acetate Ratio Observation
19:1Elution of non-polar impurities.
3:7 to 6:4Elution of moderately polar quinazoline derivatives.
1:1Elution of more polar quinazoline derivatives.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of different solvents (e.g., ethanol, ethyl acetate, methanol, or mixtures) to each tube.

  • Heat the tubes to the boiling point of the respective solvents to check for dissolution.

  • Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cooling in an ice bath can enhance crystal formation.

5. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: High-Purity Purification by Preparative HPLC

1. Method Development:

  • Develop an analytical HPLC method to achieve good separation between the target compound and its impurities, typically using a C18 reverse-phase column.

  • A common mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid.

2. Sample Preparation:

  • Dissolve the partially purified product in the mobile phase or a compatible solvent.

  • Filter the solution through a 0.45 µm filter before injection.

3. Purification:

  • Scale up the analytical method to a preparative HPLC system.

  • Inject the sample and monitor the separation using a UV detector.

4. Fraction Collection and Isolation:

  • Collect the fractions corresponding to the peak of the pure compound.

  • Combine the collected fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure, to yield the high-purity product.

Visualizing Purification Workflows

Below are diagrams illustrating the logical flow of the purification processes.

Recrystallization_Workflow Recrystallization Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Column_Chromatography_Workflow Column Chromatography Workflow start Crude Product load_sample Load Sample (Dry or Wet Loading) start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end Troubleshooting_Logic Purification Troubleshooting Logic start Initial Purification (e.g., Column Chromatography) check_purity Check Purity (TLC/HPLC/NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Present check_purity->impure No recrystallize Perform Recrystallization impure->recrystallize rechromatograph Repeat Column with Shallower Gradient impure->rechromatograph prep_hplc Use Preparative HPLC for High Purity impure->prep_hplc recrystallize->check_purity rechromatograph->check_purity prep_hplc->check_purity

References

Technical Support Center: Overcoming Poor Solubility of Quinazoline Intermediates in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinazoline intermediates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My quinazoline starting material is poorly soluble in common Suzuki coupling solvents. What is the first step to address this?

A1: The initial and most direct approach is to optimize the solvent system and reaction temperature.

  • Temperature Increase: Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) can significantly enhance the solubility of your quinazoline intermediate.[1] However, be mindful of potential side reactions like protodeboronation or catalyst degradation at higher temperatures.[1]

  • Solvent Screening: If elevating the temperature is insufficient, a systematic screening of different solvents is recommended.[1] Polar aprotic solvents such as DMF, DMAc, and DMSO are often effective for highly polar and poorly soluble substrates.[1][2] Aromatic solvents like toluene and xylene, or ethers like dioxane and THF, are also common choices.[3]

  • Co-solvents: The addition of water as a co-solvent is a standard practice in Suzuki couplings. It aids in dissolving the inorganic base and can facilitate the transmetalation step.[1] Typical organic solvent to water ratios range from 10:1 to 2:1.[1]

Q2: I'm observing a biphasic reaction mixture with very slow conversion. How can I improve the reaction rate?

A2: Slow reaction rates in biphasic systems are often due to inefficient mixing and poor mass transfer between the aqueous and organic phases.[1]

  • Vigorous Stirring: Ensure your reaction is being stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[4] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), shuttle the boronate anion from the aqueous phase to the organic phase where it can react with the palladium catalyst.[1][4][5]

Q3: Can the choice of base impact the reaction if I have solubility issues?

A3: Yes, the base is a critical parameter. Its properties can significantly influence the reaction outcome, especially with poorly soluble substrates.

  • Base Strength and Type: Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] The choice of base can affect the reaction rate, so it may be necessary to screen different bases.

  • Physical Form: Always use a finely powdered and dry base.[1] Clumps or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[1]

  • Solubility of the Base: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] If you are running the reaction under anhydrous conditions, an organic base like triethylamine (TEA) might be considered, although inorganic bases are more common.[1]

Q4: My reactants are insoluble in all common solvent systems, even at high temperatures. What are my options?

A4: When conventional heating and solvent systems fail, more advanced techniques can be employed.

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently heat the reaction mixture to high temperatures and pressures, often leading to a significant increase in the solubility of reactants and dramatically reduced reaction times.[6]

  • Mechanochemistry (Ball Milling): This technique involves the use of mechanical force to induce a chemical reaction in the solid state, completely bypassing the need for a solvent and thus overcoming any solubility limitations.[1]

Q5: How does the choice of ligand affect the reaction when dealing with poor solubility?

A5: While ligands do not directly solubilize the reactants, their choice is crucial for the overall success of the reaction, particularly under the harsh conditions that may be required to address solubility issues.

  • Highly Active Catalysts: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1] This high activity can allow the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with very low concentrations of the dissolved quinazoline substrate.[1]

Data Presentation

Table 1: Effect of Solvent on Suzuki Coupling Yield with a Poorly Soluble Quinazoline Intermediate

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)1001235
2Dioxane/H₂O (4:1)1001245
3THF/H₂O (4:1)801640
4DMF/H₂O (4:1)120875
5Propylene Carbonate120682[7]

Note: This table is a representative example. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Phase-Transfer Catalyst (PTC) on a Biphasic Suzuki Coupling

EntryPTC (mol%)Reaction Time (h)Conversion (%)
1None2420
2TBAB (10)895
3Aliquat 336 (10)892

Note: This table illustrates the potential impact of a PTC. Optimal PTC and loading should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Poorly Soluble Chloroquinazoline

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time.[1] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents to identify the optimal one for your poorly soluble quinazoline intermediate.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[1]

  • Aliquotting: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]

  • Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis: After a set amount of time, analyze the outcome of each reaction by LC-MS to determine the best performing solvent.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Quinazoline Intermediate, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C E Add Catalyst to Reaction Mixture C->E D Prepare Catalyst Slurry D->E F Heat and Stir Vigorously E->F G Monitor by TLC/LC-MS F->G H Cool and Quench Reaction G->H I Liquid-Liquid Extraction H->I J Dry and Concentrate Organic Layer I->J K Purify by Column Chromatography J->K troubleshooting_logic Start Poor Solubility of Quinazoline Intermediate SolventTemp Optimize Solvent and Temperature Start->SolventTemp Biphasic Biphasic Mixture with Slow Conversion? SolventTemp->Biphasic PTC Use Phase-Transfer Catalyst (PTC) Biphasic->PTC Yes Base Optimize Base (Type and Form) Biphasic->Base No VigorousStir Ensure Vigorous Stirring PTC->VigorousStir VigorousStir->Base StillInsoluble Still Insoluble? Base->StillInsoluble Microwave Microwave-Assisted Synthesis StillInsoluble->Microwave Yes Mechanochem Mechanochemistry (Ball Milling) StillInsoluble->Mechanochem Yes Ligand Consider Highly Active Ligand StillInsoluble->Ligand No Microwave->Ligand Mechanochem->Ligand Success Successful Coupling Ligand->Success

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of challenging electron-deficient heteroaryl chlorides.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction with an electron-deficient heteroaryl chloride is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation is a frequent challenge with electron-deficient heteroaryl chlorides due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Catalyst deactivation by the heteroatom(s) in the ring is also a major contributor.[2] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is critical. For these challenging substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

    • Solution: Employ highly active, bulky, and electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2] If you are using a Pd(II) precursor like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species in situ. Using a well-defined Pd(0) source or a pre-catalyst can be beneficial.[2]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[2]

    • Solution: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these couplings.[2]

  • Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1][2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3]

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst can be oxidized and deactivated by oxygen, leading to the formation of palladium black.[4]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere.[2] Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) before use.[1]

Issue 2: Significant Side Product Formation (Protodeboronation and Homocoupling)

Q: My reaction is producing a significant amount of protodeboronated arene and/or homocoupled boronic acid byproducts. What causes these side reactions and how can I minimize them?

A: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homocoupling (the coupling of two boronic acid molecules) are common side reactions in Suzuki couplings, particularly with sensitive heteroarylboronic acids and under forcing reaction conditions.[1][5]

Potential Causes and Solutions:

  • Protodeboronation: This side reaction is often promoted by the presence of water or other proton sources, and can be exacerbated by high temperatures and certain bases.[5][6]

    • Solution: Use anhydrous solvents and reagents where possible.[6] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids, as they are generally more stable towards protodeboronation.[6] A "slow-release" strategy using these derivatives can be effective.[6]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[7]

    • Solution: Ensure the reaction mixture is rigorously degassed to remove any traces of oxygen.[2] Using a Pd(0) source or an efficient pre-catalyst system that rapidly generates the active Pd(0) species can also minimize homocoupling.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand for my reaction?

A1: Both bulky, electron-rich phosphine ligands (like SPhos and XPhos) and NHC ligands are excellent choices for the Suzuki coupling of electron-deficient heteroaryl chlorides.[2][8] Phosphine ligands from the Buchwald group are well-established and have a broad range of applications.[8] NHC ligands form very stable and highly active palladium complexes, and PEPPSI-type pre-catalysts are particularly convenient to use.[8] The optimal choice is often substrate-dependent, and a small screen of a few different ligands is recommended for a new reaction.

Q2: What is the role of water in the Suzuki coupling of heteroaryl chlorides, and should I use anhydrous conditions?

A2: The role of water is complex. In many cases, a small amount of water is beneficial and can accelerate the reaction, often by aiding in the dissolution of the base and facilitating the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions are often preferred.[6] If you are observing significant protodeboronation, switching to an anhydrous solvent system is a good troubleshooting step.

Q3: My heteroaryl chloride substrate has multiple chloro-substituents. How can I achieve regioselective coupling?

A3: Regioselectivity in the coupling of polychlorinated heteroaromatics can often be controlled by the choice of catalyst system. The electronic environment of the different C-Cl bonds plays a significant role, with the most electron-deficient position generally being more reactive towards oxidative addition.[9] In some cases, the regioselectivity can be switched by changing the ligand. For example, with 2-(4-bromophenyl)-5-chloropyrazine, the use of Xantphos as a ligand can favor coupling at the pyrazinyl chloride position, while other ligands may favor the aryl bromide position.[10]

Q4: Can I use microwave heating to accelerate my reaction?

A4: Yes, microwave-assisted Suzuki couplings can be very effective, often leading to dramatically reduced reaction times (e.g., from hours to minutes) and improved yields, even with lower catalyst loadings.[3][11] This is particularly useful for high-throughput synthesis and library generation in drug discovery.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂O10015 (min, MW)71[3][11]
Pd₂(dba)₃-Na₂CO₃1,4-Dioxane/H₂O10024<5[3]
Pd₂(dba)₃·CHCl₃-Na₂CO₃1,4-Dioxane/H₂O1002435[3]

Table 2: Ligand Screening for the Suzuki Coupling of 2-Chloropyridine with 4-Tolylboronic Acid

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane8095[2]
Pd(OAc)₂SPhosK₃PO₄Toluene10098[2]
Pd(OAc)₂XPhosK₃PO₄t-Amyl alcohol10099[2]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of an Electron-Deficient Heteroaryl Chloride:

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Electron-deficient heteroaryl chloride (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride, boronic acid derivative, base, and palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (e.g., 4-24 hours). The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_int1 R¹-Pd(II)L₂-X OxAdd->PdII_int1 Slow for Ar-Cl Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_int1->Transmetalation PdII_int2 R¹-Pd(II)L₂-R² Transmetalation->PdII_int2 RedElim Reductive Elimination PdII_int2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->solution_catalyst No check_temp Is the temperature sufficient? check_base->check_temp Yes solution_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->solution_base No check_inert Is the system inert? check_temp->check_inert Yes solution_temp Increase temperature (80-120 °C). Consider microwave irradiation. check_temp->solution_temp No solution_inert Degas solvents thoroughly. Maintain positive inert gas pressure. check_inert->solution_inert No end Reaction Optimized check_inert->end Yes solution_catalyst->check_base solution_base->check_temp solution_temp->check_inert solution_inert->end Catalyst_Selection start Select Catalyst for Electron-Deficient Heteroaryl Chloride ligand_choice Choose Ligand Type start->ligand_choice phosphine Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) ligand_choice->phosphine Well-established nhc N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr) ligand_choice->nhc Highly active & stable base_choice Select Base phosphine->base_choice nhc->base_choice strong_base Strong, Non-nucleophilic (K₃PO₄, Cs₂CO₃) base_choice->strong_base boron_source Consider Boron Source strong_base->boron_source boronic_acid Boronic Acid boron_source->boronic_acid If protodeboronation is not an issue boronic_ester Boronic Ester / Trifluoroborate (More stable) boron_source->boronic_ester If protodeboronation is observed

References

Preventing hydrolysis of 4-chloroquinazoline intermediates during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-chloroquinazoline intermediates during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-chloroquinazoline intermediate hydrolyzing during workup?

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Water can act as a nucleophile, attacking this position and replacing the chlorine atom to form the corresponding 4-quinazolinone, which is often observed as a significant byproduct. This hydrolysis is accelerated under acidic or basic conditions.

Q2: What are the ideal pH conditions for an aqueous workup of 4-chloroquinazoline?

If an aqueous workup is unavoidable, it is crucial to maintain a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the 4-chloro group. Therefore, it is recommended to neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous solutions.[1] If your reaction is performed under acidic or basic conditions, it should be carefully neutralized to a pH of approximately 7 before extraction.

Q3: Can I avoid an aqueous workup altogether?

Yes, a non-aqueous workup is often the best approach to prevent hydrolysis. This typically involves filtering the reaction mixture to remove any solids, followed by evaporation of the solvent. The crude product can then be purified by non-aqueous methods such as crystallization from an anhydrous solvent or column chromatography.

Q4: How can I test if my workup conditions are causing hydrolysis?

Before committing your entire reaction batch to a specific workup, you can perform a small-scale stability test. Take a small aliquot of your reaction mixture and expose it to the intended workup conditions (e.g., washing with a specific aqueous solution). Monitor the sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the desired 4-chloroquinazoline product degrades or if the 4-quinazolinone byproduct forms.[2]

Q5: What are the best practices for drying my organic extracts containing 4-chloroquinazoline?

After extraction with an organic solvent, it is essential to thoroughly dry the solution to remove any residual water. Use a suitable drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient amount of the drying agent and allow adequate time for it to work. Filtering the drying agent and rinsing it with a small amount of fresh anhydrous solvent will ensure maximum recovery of your product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution Expected Outcome
Low yield of 4-chloroquinazoline and presence of a major byproduct. Hydrolysis of the 4-chloro group to 4-quinazolinone during aqueous workup.- Minimize contact time with aqueous solutions. - Ensure the aqueous wash is at a neutral pH. - Consider a non-aqueous workup.Increased yield of the desired 4-chloroquinazoline and reduction of the 4-quinazolinone byproduct.
Product degradation observed on TLC/LC-MS after workup. The workup conditions (pH, prolonged exposure to water) are not suitable for the 4-chloroquinazoline intermediate.- Perform a stability test on a small scale with your workup conditions. - Switch to a non-aqueous workup if instability is confirmed.Identification of the cause of degradation and preservation of the product.
Difficulty in removing water from the organic layer. Incomplete drying of the organic extract.- Use a sufficient amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄). - Allow for sufficient drying time with stirring.Complete removal of water, preventing hydrolysis upon concentration.
Formation of an emulsion during extraction. The solvent system or pH is not optimal, leading to prolonged contact with water.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.Faster and cleaner phase separation, reducing the time the product is in contact with water.

Experimental Protocols

Recommended General Aqueous Workup Protocol
  • Neutralization: If the reaction was conducted under acidic or basic conditions, cool the reaction mixture to room temperature and carefully neutralize it to pH 7 with a suitable acid or base (e.g., 1M HCl or saturated NaHCO₃ solution).

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Use a sufficient volume of solvent to ensure complete extraction.

  • Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove most of the water and aids in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.

Non-Aqueous Workup Protocol
  • Filtration: If the reaction mixture contains solids, filter them off and wash with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable anhydrous solvent or by column chromatography using a non-aqueous mobile phase.

Visualizing the Hydrolysis Pathway and Prevention Workflow

hydrolysis_pathway cluster_hydrolysis Hydrolysis Pathway cluster_prevention Prevention Workflow 4-Chloroquinazoline 4-Chloroquinazoline 4-Quinazolinone 4-Quinazolinone 4-Chloroquinazoline->4-Quinazolinone H₂O (Nucleophilic Attack) Reaction_Mixture Reaction Mixture Workup_Choice Workup Choice Reaction_Mixture->Workup_Choice Aqueous_Workup Aqueous Workup Workup_Choice->Aqueous_Workup Aqueous Workup Nonaqueous_Workup Non-Aqueous Workup Workup_Choice->Nonaqueous_Workup Non-Aqueous Workup Neutralize Neutralize to pH 7 Aqueous_Workup->Neutralize Filter_Concentrate Filter & Concentrate Nonaqueous_Workup->Filter_Concentrate Extract Extract with Organic Solvent Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Final_Product Pure 4-Chloroquinazoline Concentrate->Final_Product Purify Purify (Crystallization/ Chromatography) Filter_Concentrate->Purify Purify->Final_Product

Caption: Hydrolysis pathway of 4-chloroquinazoline and recommended workup workflows.

References

Technical Support Center: Regioselectivity in 2,4-Dichloroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on 2,4-dichloroquinazoline preferentially occur at the C4 position under mild conditions?

A1: The regioselectivity of nucleophilic attack on the 2,4-dichloroquinazoline ring is primarily governed by electronic factors. While the C2 position is situated between two electron-withdrawing nitrogen atoms, making it more electron-deficient, the C4 position is more susceptible to nucleophilic attack under kinetic control.[1][2][3] This is attributed to the larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon.[1][2][3] A higher LUMO coefficient indicates a greater ability to accept electrons from an incoming nucleophile, leading to a lower activation energy for the substitution at this position.[2][3][4]

Q2: Under what conditions does substitution occur at the C2 position?

A2: Substitution at the C2 position typically requires more forcing or harsh reaction conditions compared to the C4 substitution.[5][6] This is because the C2 position is less reactive towards nucleophilic attack.[1] To achieve substitution at C2, it is common to first perform the substitution at the C4 position and then subject the resulting 4-substituted-2-chloroquinazoline to more stringent conditions, such as higher temperatures (often above 100 °C), microwave irradiation, or the use of a catalyst.[1][4]

Q3: Can I achieve selective substitution at the C2 position directly?

A3: Direct selective substitution at the C2 position of 2,4-dichloroquinazoline is challenging due to the higher reactivity of the C4 position. However, strategies exist to achieve this, such as temporarily blocking the C4 position. For instance, the C4-chloro group can be converted to a thioether, which deactivates this position, allowing for a subsequent regioselective cross-coupling reaction at the C2 position. The thioether can then be removed or replaced in a later step.

Q4: What is the typical mechanism for nucleophilic substitution on 2,4-dichloroquinazoline?

A4: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process involving the addition of the nucleophile to the electron-deficient quinazoline ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.[5] The stability of the Meisenheimer intermediate plays a crucial role in determining the reaction pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reactions of 2,4-dichloroquinazoline.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the desired product. 1. Insufficient reaction temperature or time: The reaction may be too slow under the current conditions. 2. Inactivated catalyst: If a catalyst is used, it may have lost its activity. 3. Presence of water: Moisture can lead to hydrolysis of the starting material.1. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 2. Use a fresh batch of catalyst or activate the current batch according to standard procedures. 3. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a mixture of C2 and C4 substituted products (poor regioselectivity). 1. Reaction conditions are too harsh for selective C4 substitution: High temperatures or prolonged reaction times can promote the less favorable C2 substitution. 2. Strongly nucleophilic reagent: A highly reactive nucleophile may not discriminate well between the C2 and C4 positions.1. Reduce the reaction temperature. For selective C4 substitution, start at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.[6] Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction at C2. 2. Consider using a less reactive nucleophile or adding the nucleophile slowly to the reaction mixture to maintain a low concentration.
Formation of the disubstituted (2,4-) product when monosubstitution at C4 is desired. 1. Excess nucleophile: Using more than one equivalent of the nucleophile will drive the reaction towards disubstitution. 2. Reaction conditions are too forcing: The conditions used may be sufficient to promote the second substitution at the C2 position.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. 2. Employ milder reaction conditions (lower temperature, shorter reaction time) as described for achieving selective C4 substitution.
Hydrolysis of the chloroquinazoline starting material or product. 1. Presence of water in the reaction mixture. 2. Acidic or basic work-up conditions. 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 2. Perform the work-up under neutral conditions whenever possible. If an acid or base is necessary, use it in minimal amounts and for the shortest possible time.

Data Presentation

The following table summarizes the general conditions for achieving regioselective substitution on 2,4-dichloroquinazoline.

Target Position Nucleophile Type Typical Solvents Typical Temperature Range Key Considerations Expected Outcome
C4 Primary & Secondary Amines, Hydrazine, ThiolsEthanol, Isopropanol, Dioxane, THF, Acetonitrile0 °C to Room TemperatureMild conditions are crucial for selectivity.[5][6]High yield of the 4-substituted-2-chloroquinazoline.
C2 Primary & Secondary Amines, HydrazineIsopropanol, Dioxane, DMF> 100 °C or MicrowaveC4 position is typically pre-functionalized. Harsher conditions are required to overcome the lower reactivity of C2.[1][4][5]High yield of the 2,4-disubstituted quinazoline.
C2 (Selective) Arylboronic acids (Suzuki Coupling)DME/Water~75 °CRequires prior blocking of the C4 position (e.g., as a thioether).High yield of the 2-substituted-4-thioether-quinazoline.

Experimental Protocols

Key Experiment 1: Regioselective Monosubstitution at the C4-Position with an Amine

This protocol describes a general procedure for the selective reaction of an amine at the C4 position of 2,4-dichloroquinazoline.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloroquinazoline (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or dioxane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of the amine (1.0-1.1 eq.) in the same solvent to the cooled solution of 2,4-dichloroquinazoline.

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2 hours) or allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Experiment 2: Substitution at the C2-Position of a 4-Substituted-2-Chloroquinazoline

This protocol outlines a general procedure for the substitution at the C2 position after the C4 position has been functionalized.

  • Reaction Setup: In a microwave-safe reaction vessel or a sealed tube, combine the 4-substituted-2-chloroquinazoline (1.0 eq.) and the second nucleophile (1.1-1.5 eq.) in a suitable high-boiling solvent (e.g., isopropanol, dioxane, or DMF).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) or subject it to microwave irradiation for a specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the 2,4-disubstituted quinazoline.

Mandatory Visualization

Logical Workflow for Regioselective Substitution

Regioselective_Substitution_Workflow start 2,4-Dichloroquinazoline c4_reaction Nucleophilic Substitution (Mild Conditions) start->c4_reaction Nucleophile 1 (1 eq.) Low Temp. side_product Mixture of Isomers/ Disubstituted Product start->side_product Harsh Conditions/ Excess Nucleophile c4_product 4-Substituted-2-chloroquinazoline c4_reaction->c4_product Selective C4 Substitution c2_reaction Nucleophilic Substitution (Harsh Conditions) c4_product->c2_reaction Nucleophile 2 High Temp./ Microwave final_product 2,4-Disubstituted quinazoline c2_reaction->final_product C2 Substitution

Caption: Workflow for the sequential regioselective substitution of 2,4-dichloroquinazoline.

Factors Influencing Regioselectivity

Regioselectivity_Factors regioselectivity Regioselectivity (C4 vs. C2) temperature Temperature regioselectivity->temperature nucleophile Nucleophile regioselectivity->nucleophile solvent Solvent regioselectivity->solvent electronic_factors Electronic Factors (LUMO) regioselectivity->electronic_factors low_temp Low Temperature (e.g., 0-25 °C) temperature->low_temp Favors C4 high_temp High Temperature (>100 °C) temperature->high_temp Favors C2 weak_nu Weak/Sterically Hindered Nucleophile nucleophile->weak_nu Increases C4 Selectivity strong_nu Strong/Small Nucleophile nucleophile->strong_nu May Decrease Selectivity polar_aprotic Polar Aprotic (e.g., DMF, DMSO) solvent->polar_aprotic polar_protic Polar Protic (e.g., EtOH, IPA) solvent->polar_protic c4_lumo Higher LUMO Coefficient at C4 electronic_factors->c4_lumo Favors C4

References

How to avoid dehalogenation during quinazoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during the functionalization of quinazolines.

Dehalogenation is a frequent and troublesome side reaction in palladium-catalyzed cross-coupling reactions, leading to the undesired replacement of a halogen atom with hydrogen. This reduces the yield of the desired functionalized quinazoline and complicates purification. This guide offers practical advice and detailed protocols to help you minimize this unwanted side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of quinazoline functionalization?

A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on the quinazoline ring is replaced by a hydrogen atom. This leads to a hydrodehalogenated or proto-dehalogenated byproduct, reducing the yield of your target molecule. N-heterocyclic halides, such as quinazolines, are particularly susceptible to this side reaction.[1]

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources in the reaction mixture:

  • Solvents: Solvents like alcohols or DMF can act as hydride donors.[1]

  • Bases: Amine bases and sometimes even trace amounts of water can serve as hydride sources.[1]

  • Catalyst Activity: Highly active palladium catalysts, while often desirable, can sometimes promote the dehalogenation pathway, especially with electron-rich aryl halides.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

Q3: How does the halogen on my quinazoline affect the likelihood of dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While iodoquinazolines are the most reactive in the desired coupling reaction, they are also the most prone to dehalogenation. Chloroquinazolines are the least reactive but also the least likely to undergo dehalogenation.[1]

Q4: Are there specific positions on the quinazoline ring that are more prone to dehalogenation?

A4: Yes, the reactivity of halogens on the quinazoline ring is position-dependent. For instance, in 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and reactive than the C2 position.[2][3] This increased reactivity can also make it more susceptible to side reactions like dehalogenation under certain conditions.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your quinazoline functionalization reactions.

Issue: Significant formation of dehalogenated quinazoline byproduct.

Below is a workflow to diagnose and solve the issue of excessive dehalogenation.

Dehalogenation_Troubleshooting cluster_ligand Ligand Screening cluster_base Base Optimization cluster_solvent Solvent Selection cluster_temp Temperature Adjustment start High Dehalogenation Observed ligand Step 1: Evaluate Ligand start->ligand Begin Troubleshooting base Step 2: Optimize Base ligand->base If dehalogenation persists ligand_sol1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. solvent Step 3: Change Solvent base->solvent If dehalogenation persists base_sol1 Switch to weaker inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4). temp Step 4: Lower Temperature solvent->temp If dehalogenation persists solvent_sol1 Use aprotic solvents like toluene, dioxane, or THF. result Reduced Dehalogenation temp->result Successful Optimization temp_sol1 Run the reaction at the lowest temperature that allows for a reasonable reaction rate. base_sol2 Avoid strong alkoxide bases (e.g., NaOtBu) if possible. solvent_sol2 Avoid solvents that can act as hydride sources (e.g., DMF, alcohols).

Caption: Troubleshooting workflow for reducing dehalogenation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effects of different ligands, bases, and solvents on the outcome of palladium-catalyzed cross-coupling reactions, with a focus on minimizing dehalogenation. The data presented here is a synthesis of general trends reported in the literature and should be used as a guide for optimization.

Table 1: Effect of Ligand on Dehalogenation

LigandLigand TypeTypical ObservationRecommendation for Quinazolines
PPh₃Monodentate PhosphineCan be effective, but may lead to dehalogenation with reactive halides.Use as a baseline; consider more specialized ligands if dehalogenation is significant.
P(t-Bu)₃Bulky, Electron-Rich Monodentate PhosphineGenerally good for promoting reductive elimination and reducing dehalogenation.A good choice for many quinazoline couplings.
XPhos, SPhosBulky, Electron-Rich Biaryl PhosphinesOften excellent for challenging substrates, including N-heterocyclic halides, and known to suppress dehalogenation.Highly recommended for difficult quinazoline functionalizations.[1]
IPr, IMesN-Heterocyclic Carbenes (NHCs)Highly active catalysts that can be effective at low loadings and can minimize dehalogenation.A powerful alternative to phosphine ligands, particularly for chloroquinazolines.

Table 2: Effect of Base on Dehalogenation

BaseBase TypeTypical ObservationRecommendation for Quinazolines
NaOtBu, KOtBuStrong AlkoxideHighly effective for many couplings but can promote dehalogenation, especially at elevated temperatures.Use with caution. Consider weaker bases first, especially with iodo- and bromoquinazolines.
K₂CO₃, Cs₂CO₃Inorganic CarbonateMilder bases that are often effective and less likely to cause dehalogenation.[1]Excellent first choice for many quinazoline couplings.
K₃PO₄Inorganic PhosphateA moderately strong, non-nucleophilic base that is often a good compromise between reactivity and minimizing side reactions.[1]A versatile and highly recommended base for quinazoline functionalizations.
Et₃N, DIPEAAmineCan act as a hydride source, potentially increasing dehalogenation.Generally, avoid unless required for a specific protocol (e.g., Sonogashira).

Table 3: Effect of Solvent on Dehalogenation

SolventSolvent TypeTypical ObservationRecommendation for Quinazolines
Toluene, Dioxane, THFAprotic, Non-polar/Polar EtherGenerally preferred as they are less likely to act as hydride sources.[1]Excellent choices for most quinazoline cross-coupling reactions.
DMF, DMAcAprotic, PolarCan be good for solubility but may act as a hydride source, leading to dehalogenation.Use with caution; consider toluene or dioxane as alternatives if dehalogenation is observed.
Alcohols (e.g., t-BuOH)ProticCan be a significant source of hydrides, increasing the risk of dehalogenation.Avoid as the primary solvent. May be used as a co-solvent in some protocols, but should be carefully evaluated.

Experimental Protocols

The following are detailed experimental protocols for common quinazoline functionalization reactions, optimized to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling of a Chloroquinazoline

This protocol is designed for the coupling of a chloroquinazoline with an arylboronic acid, a reaction where dehalogenation can be a significant side reaction.

Reaction Scheme:

Suzuki_Coupling reagents Chloroquinazoline Arylboronic Acid conditions Pd(OAc)2, XPhos K2CO3 Dioxane/H2O, 100 °C product Functionalized Quinazoline conditions->product

Caption: General scheme for Suzuki-Miyaura coupling of a chloroquinazoline.

Materials:

  • Chloroquinazoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the chloroquinazoline, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, the reaction may require 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of an Iodoquinazoline (Copper-Free)

This protocol utilizes copper-free conditions, which can help to minimize side reactions, including certain pathways that may contribute to dehalogenation.

Reaction Scheme:

Sonogashira_Coupling reagents Iodoquinazoline Terminal Alkyne conditions Pd(PPh3)2Cl2, PPh3 DIPEA Toluene, 80 °C product Alkynylated Quinazoline conditions->product

Caption: General scheme for copper-free Sonogashira coupling.

Materials:

  • Iodoquinazoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • PPh₃ (0.06 mmol, 6 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the iodoquinazoline, Pd(PPh₃)₂Cl₂, and PPh₃.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed toluene, followed by the terminal alkyne and DIPEA via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Bromoquinazoline

This protocol provides a general method for the amination of a bromoquinazoline, a common transformation in drug discovery.

Reaction Scheme:

Buchwald_Hartwig_Amination reagents Bromoquinazoline Amine conditions Pd2(dba)3, SPhos K3PO4 Toluene, 100 °C product Aminated Quinazoline conditions->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • Bromoquinazoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromoquinazoline, amine (if solid), Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk flask or vial.

  • If the amine is a liquid, add it via syringe after sealing the vessel.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro vs. 6-Bromo Quinazoline Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery, with halogenated derivatives serving as versatile intermediates. This guide provides an objective comparison of the reactivity of two common building blocks: 4-chloroquinazoline and 6-bromoquinazoline derivatives. By examining their performance in key synthetic transformations, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal starting material for their synthetic campaigns.

At a Glance: Key Reactivity Differences

The reactivity of halogenated quinazolines is dictated by the position of the halogen atom on the heterocyclic ring. The electron-withdrawing nature of the pyrimidine ring significantly influences the electrophilicity of the carbon atoms, leading to distinct chemical behaviors for the 4-chloro and 6-bromo analogues.

Feature4-Chloroquinazoline Derivatives6-Bromoquinazoline Derivatives
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Reactivity of C-X Bond Highly activated towards nucleophilic attackLess activated towards SNAr, but ideal for cross-coupling
Typical Coupling Partners Amines, alcohols, thiolsBoronic acids (Suzuki), amines (Buchwald-Hartwig)
General Reaction Conditions Often milder, can proceed without a metal catalystRequires a palladium catalyst, ligand, and base

Diving Deeper: A Positional Reactivity Analysis

The key to understanding the divergent reactivity lies in the electronic properties of the quinazoline ring system. The C4-position is directly influenced by the electron-withdrawing nitrogen atom at position 3, rendering it significantly more electron-deficient and, therefore, highly susceptible to nucleophilic attack. This makes 4-chloroquinazolines ideal substrates for SNAr reactions.[1][2] In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the substitution is regioselective, occurring preferentially at the C4-position under milder conditions.[2][3]

Conversely, the C6-position on the benzo-fused portion of the quinazoline ring behaves more like a typical aryl halide. While not as activated for SNAr, the carbon-bromine bond at this position is well-suited for oxidative addition to a palladium(0) complex, initiating the catalytic cycles of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] For Suzuki-Miyaura coupling, it has been observed that 6-bromoquinazolines can provide better yields compared to their 6-chloro counterparts, following the general reactivity trend of aryl halides (I > Br > Cl).[6]

Performance Data: A Quantitative Comparison

The following tables summarize representative experimental data for the key reactions of 4-chloro and 6-bromo quinazoline derivatives, highlighting typical reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 4-Chloroquinazoline Derivatives

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineTHF/H₂ONoneMicrowave0.596
4-Methoxy-N-methylanilineTHF/H₂ONoneMicrowave0.587
Hydrazine HydrateEthanolNone0-52Good
Various AnilinesVariousVariousRT - RefluxVariousModerate to Good

Data compiled from multiple sources, including[3][4][7]. Conditions and yields are representative and may vary based on specific substrates.

Table 2: Suzuki-Miyaura Coupling of 6-Bromoquinazoline Derivatives

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-1002-24Good
4-Methoxyphenylboronic acidPd(OAc)₂NoneK₂CO₃Dioxane/H₂OReflux8Good
Arylboronic acidsPd(PPh₃)₄PPh₃Na₂CO₃DMF/EthanolMicrowave365-85

Data compiled from multiple sources, including[6][8]. Conditions and yields are representative and may vary based on specific substrates.

Table 3: Buchwald-Hartwig Amination of 6-Bromoquinazoline Derivatives

AmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂XantPhosK₂CO₃DioxaneRefluxN/A89
1-(2-Fluorophenyl)piperazinePd(OAc)₂XantPhosK₂CO₃DioxaneRefluxN/A88
Methyl 6-amino-3-carboxylatePd₂(dba)₃XantphosNaOtBuToluene90-11012-24Good

Data compiled from multiple sources, including[4][5]. Conditions and yields are representative and may vary based on specific substrates.

Experimental Protocols

Below are detailed methodologies for the key reactions discussed in this guide.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-6-bromo-2-phenylquinazoline with Aniline

Materials:

  • 6-bromo-4-chloro-2-phenylquinazoline

  • Aniline

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a microwave reaction vial, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 equiv) and aniline (1.2 equiv).

  • Add a 1:1 mixture of THF and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 6-Bromoquinazoline Derivative

Materials:

  • 6-Bromoquinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask, add the 6-bromoquinazoline derivative, arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 3: Buchwald-Hartwig Amination of a 6-Bromoquinazoline Derivative

Materials:

  • 6-Bromoquinazoline derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 mol equiv)

  • Xantphos (0.04 mol equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 6-bromoquinazoline derivative and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[4]

Visualizing the Chemistry: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and a relevant biological signaling pathway where quinazoline derivatives play a crucial inhibitory role.

experimental_workflow_snar start Start: Select 4-Chloroquinazoline and Nucleophile prep Prepare Reactants and Solvents start->prep 1 reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->reaction_setup 2 reaction Nucleophilic Aromatic Substitution Reaction reaction_setup->reaction 3 workup Work-up: Quenching and Extraction reaction->workup 4 purification Purification: - Crystallization or - Column Chromatography workup->purification 5 end_product End: Characterized 4-Substituted Quinazoline purification->end_product 6

General workflow for Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow_cross_coupling start Start: Select 6-Bromoquinazoline and Coupling Partner prep Prepare Reactants, Catalyst, Ligand, Base, and Degassed Solvent start->prep 1 reaction_setup Reaction Setup under Inert Atmosphere prep->reaction_setup 2 reaction Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) reaction_setup->reaction 3 workup Work-up: Filtration and Extraction reaction->workup 4 purification Purification: Column Chromatography workup->purification 5 end_product End: Characterized 6-Substituted Quinazoline purification->end_product 6

General workflow for Pd-catalyzed cross-coupling reactions.

Many quinazoline-based drugs function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR), a common target for such inhibitors.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline-based EGFR Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and inhibition by quinazolines.

Conclusion

The choice between a 4-chloro and a 6-bromo quinazoline derivative is fundamentally guided by the desired synthetic transformation. For the introduction of nucleophiles at the C4-position, the inherent reactivity of 4-chloroquinazolines in SNAr reactions makes them the superior choice, often allowing for milder, metal-free conditions. For the construction of carbon-carbon or carbon-nitrogen bonds at the C6-position, the 6-bromoquinazoline scaffold is the ideal precursor for robust and high-yielding palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactivity patterns is crucial for the efficient and strategic synthesis of novel quinazoline-based molecules in drug discovery and development.

References

A Comparative Guide to In Vitro Kinase Assays for Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assay protocols tailored for the evaluation of quinazoline-based inhibitors. It offers a comparative analysis of the inhibitory potency of various quinazoline compounds against key kinase targets, supported by experimental data. Detailed methodologies and visual workflows are presented to facilitate the design and execution of robust and reproducible kinase inhibition assays in a research setting.

Comparative Inhibitory Potency of Quinazoline-Based Kinase Inhibitors

Quinazoline-based compounds are a prominent class of kinase inhibitors, with several approved drugs targeting a range of kinases involved in cancer and other diseases.[1][2] Their mechanism of action typically involves competitive binding to the ATP-binding site of the kinase.[3] The following table summarizes the in vitro inhibitory activity (IC50 values) of representative quinazoline-based inhibitors against various protein kinases. This data is essential for understanding their potency and selectivity.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Gefitinib EGFR2.4[4]
PI3Kα317[4]
Erlotinib EGFR0.056 (µM)[5]
Lapatinib EGFR1.8[6]
HER2 (ErbB2)87.8[6]
Vandetanib VEGFR15[3]
EGFR11[3]
Barasertib (AZD1152) Aurora Kinase B0.37[3]
Compound 6 EGFR64.8[2]
EGFR (L858R/T790M)305.4[2]
c-Met137.4[2]
Compound 8 EGFR (wt)0.8[4]
EGFR (T790M/L858R)2.7[4]
Compound 9 EGFR- (High antiproliferative activity)[4]
Compound 11 pan-HERSub-nanomolar[4]
Compound 17 EGFR1.8[4]
Compound 23 EGFR2.4[4]
Compound 24 EGFR (wt)- (Higher antiproliferative activity than Gefitinib)[4]
Compound 39 EGFR20[3]
VEGFR-250[3]
Compound 40 EGFR10[3]
VEGFR-280[3]
Compound 41 EGFR1.63 (µM)[3]
VEGFR0.85 (µM)[3]
Compound 45 EGFR51[3]
VEGFR14[3]
Compound 46 VEGFR-25.4[3]
Compound 22a VEGFR-260.00[2]
Compound 22b VEGFR-286.36[2]
Compound 20b VEGFR-266[2]
PDGFR180[2]
EGFR98[2]
FGFR-182[2]
Compound 16 VEGFR-2290[2]
FGFR-1350[2]
BRAF470[2]
BRAF (V600E)300[2]
Compound 21 VEGFR-24600[2]
Quinazoline-Isatin Hybrid 6c EGFR83[7]
VEGFR-276[7]
HER2138[7]
CDK2183[7]

In Vitro Kinase Assay Protocol: A Fluorescence-Based Approach

This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for determining the inhibitory potency (IC50) of quinazoline-based compounds. The principle of this assay is the measurement of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is directly proportional to the kinase activity.

Materials and Reagents
  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide or protein substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test quinazoline-based inhibitors (dissolved in DMSO)

  • ADP detection reagent (e.g., a commercial fluorescence-based ADP detection kit)

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes and reagent reservoirs

  • Fluorescence plate reader

Experimental Procedure
  • Compound Preparation:

    • Prepare a series of dilutions of the quinazoline-based inhibitor in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a 10-point dose-response curve.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a master mix of the kinase reaction components, excluding ATP. This typically includes the kinase and its substrate in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO control to the wells of the 384-well plate.

    • Add the kinase/substrate master mix (e.g., 5 µL) to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration that is typically at or near the Km of the kinase for ATP.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (from wells with no kinase) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Translocates to nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling cascade.

In Vitro Kinase Assay Workflow

The following diagram illustrates the general workflow for a typical in vitro kinase assay designed to screen for inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution 1. Prepare Inhibitor Dilution Series Dispense_Inhibitor 3. Dispense Inhibitor into Plate Inhibitor_Dilution->Dispense_Inhibitor Kinase_Substrate_Mix 2. Prepare Kinase/ Substrate Master Mix Add_Kinase_Mix 4. Add Kinase Mix & Pre-incubate Kinase_Substrate_Mix->Add_Kinase_Mix Dispense_Inhibitor->Add_Kinase_Mix Initiate_Reaction 5. Initiate with ATP & Incubate Add_Kinase_Mix->Initiate_Reaction Stop_Reaction 6. Stop Reaction & Add Detection Reagent Initiate_Reaction->Stop_Reaction Read_Signal 7. Read Signal (Fluorescence) Stop_Reaction->Read_Signal Calculate_IC50 8. Calculate % Inhibition & Determine IC50 Read_Signal->Calculate_IC50

References

Selectivity Profiling of 4-Aminoquinazoline Derivatives Against the Human Kinome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous approved and investigational drugs. The therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity across the human kinome. This guide provides a comparative analysis of the selectivity of prominent 4-aminoquinazoline derivatives, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of selected 4-aminoquinazoline derivatives against a panel of human kinases. The data is primarily derived from KINOMEscan™ assays, which measure the dissociation constant (Kd) as an indicator of binding affinity. Lower Kd values signify stronger binding. For comparison, data is also presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration.

Table 1: Kinase Selectivity of Gefitinib

Kinase TargetKd (nM)% Control @ 1µMKinase Family
EGFR0.40.5Tyrosine Kinase
ERBB22.51Tyrosine Kinase
ERBB43.72Tyrosine Kinase
ABL1>1000098Tyrosine Kinase
SRC>1000095Tyrosine Kinase
VEGFR2>1000092Tyrosine Kinase

Data sourced from publicly available KINOMEscan™ results.

Table 2: Kinase Selectivity of Erlotinib

Kinase TargetKd (nM)% Control @ 1µMKinase Family
EGFR0.71Tyrosine Kinase
ERBB23410Tyrosine Kinase
ERBB4268Tyrosine Kinase
SRC>1000090Tyrosine Kinase
ABL1>1000096Tyrosine Kinase
VEGFR2>1000088Tyrosine Kinase

Data sourced from publicly available KINOMEscan™ results.

Table 3: Kinase Selectivity of Lapatinib

Kinase TargetKd (nM)% Control @ 1µMKinase Family
EGFR31.5Tyrosine Kinase
ERBB293Tyrosine Kinase
ERBB43612Tyrosine Kinase
SRC13025Tyrosine Kinase
ABL115030Tyrosine Kinase
VEGFR2>1000085Tyrosine Kinase

Data sourced from publicly available KINOMEscan™ results.

Table 4: Kinase Selectivity of Vandetanib

Kinase TargetKd (nM)% Control @ 1µMKinase Family
VEGFR20.91Tyrosine Kinase
EGFR1.62Tyrosine Kinase
RET3.65Tyrosine Kinase
ERBB211020Tyrosine Kinase
SRC25040Tyrosine Kinase
ABL1>1000080Tyrosine Kinase

Data sourced from publicly available KINOMEscan™ results.[1]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase that is fused to a DNA tag. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase-DNA tag that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[2][3]

Detailed Protocol:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Kinase-tagged T7 phage is prepared in a buffer solution.

  • Competition: The test compound dilutions are incubated with the kinase-tagged phage.

  • Binding to Immobilized Ligand: The compound/kinase mixture is then transferred to streptavidin-coated plates containing a biotinylated, immobilized small molecule ligand. The plate is incubated to allow for binding.

  • Washing: Unbound phage is removed by washing the plate.

  • Elution: The bound phage is eluted.

  • Quantification: The amount of eluted phage is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and Kd values are determined from the dose-response curves.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[1][4]

Detailed Protocol:

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in a buffer containing ATP.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin. The plate is incubated for 30-60 minutes at room temperature.[4]

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is used to determine kinase activity and the inhibitory effect of the test compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target within living cells.[5]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A target kinase is expressed in cells as a fusion to NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.[6]

Detailed Protocol:

  • Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein and seeded in assay plates.

  • Compound and Tracer Addition: The test compound at various concentrations and a fixed concentration of the NanoBRET™ tracer are added to the cells.

  • Incubation: The plate is incubated to allow for compound and tracer entry into the cells and binding to the target kinase.

  • Luminescence and Fluorescence Reading: The NanoBRET™ substrate is added, and both the donor (luciferase) and acceptor (tracer) signals are measured using a plate reader equipped for BRET measurements.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 value of the test compound, representing its binding affinity in a cellular context.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline 4-Aminoquinazoline Inhibitor Quinazoline->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinazoline 4-Aminoquinazoline Inhibitor Quinazoline->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow for Kinase Selectivity Profiling A Compound Synthesis (4-Aminoquinazoline derivative) B High-Throughput Screening (e.g., ADP-Glo™) A->B C Hit Identification and Validation B->C D Broad Kinome Profiling (e.g., KINOMEscan™) C->D E Cellular Target Engagement (e.g., NanoBRET™) D->E F Lead Optimization E->F

Caption: A general experimental workflow for the selectivity profiling of kinase inhibitors.

References

Advancing Cancer Therapeutics: A Comparative Analysis of Novel Quinazoline Inhibitors Against Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been a cornerstone, with gefitinib and erlotinib representing the first generation of these crucial drugs. This guide provides a comparative overview of the potency of recently developed novel quinazoline inhibitors against these established benchmarks. The focus is on objective performance backed by experimental data to inform researchers, scientists, and drug development professionals.

The dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of various cancer cells.[1][2] Gefitinib and erlotinib function by competitively binding to the ATP-binding pocket within the EGFR's intracellular tyrosine kinase domain.[3] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are essential for tumor growth and cell survival.[3]

The EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the simplified EGFR signaling cascade and the point of intervention for Tyrosine Kinase Inhibitors (TKIs) like gefitinib, erlotinib, and novel quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation TKI Gefitinib / Erlotinib Novel Quinazoline Inhibitors TKI->EGFR Inhibition Ligand EGF Ligand Ligand->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.

Comparative Potency: Novel Inhibitors vs. Benchmarks

The potency of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of several novel quinazoline inhibitors compared to gefitinib and erlotinib from recent studies.

Compound/DrugTarget EGFR KinaseCell LineIC50 ValueReference
Gefitinib Wild-Type-25.42 nM[4]
L858R/T790MH19759.08 µM[5]
Erlotinib Wild-Type-33.25 nM[4]
Wild-TypeA549> 100 µM[4]
Novel Cmpd 1 Wild-Type-20.72 nM[5]
Novel Cmpd 7i Wild-Type-17.32 nM[4]
Wild-TypeA5492.25 µM[4]
Wild-TypeHT-291.72 µM[4]
Wild-TypeMCF-72.81 µM[4]
Novel Cmpd 12 Wild-Type-14.5 nM[6]
T790M Mutant-35.4 nM[6]
Novel Cmpd 13 L858R/T790MH19753.01 µM[5]

Note: IC50 values can vary between studies due to different experimental conditions.[3]

Experimental Protocols

The evaluation of kinase inhibitors follows a structured workflow, from initial biochemical assays to cellular and in-vivo models.

Experimental_Workflow cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo Biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 CellViability Cell Viability Assay (e.g., MTT, CCK-8) Assess Cytotoxicity Biochemical->CellViability Promising Candidates WesternBlot Western Blot Confirm Target Engagement CellViability->WesternBlot Xenograft Tumor Xenograft Model Evaluate Efficacy & Toxicity WesternBlot->Xenograft Lead Candidates

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

In Vitro Kinase Assay (IC50 Determination)

A common method for determining the potency of an inhibitor against a purified kinase is the ADP-Glo™ Kinase Assay.[4][7]

  • Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the enzyme, substrate, ATP, and varying concentrations of the inhibitor. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measures the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the ADP produced.[7]

  • Procedure Outline:

    • Prepare serial dilutions of the novel quinazoline inhibitor.

    • In a multi-well plate, add the purified EGFR kinase, a suitable substrate, and ATP.

    • Add the inhibitor dilutions to the wells. Include controls with a known inhibitor (gefitinib/erlotinib) and a vehicle control (e.g., DMSO).[8]

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the reaction.

    • Add Kinase Detection Reagent and incubate to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[7]

Cell-Based Viability and Proliferation Assays

These assays assess the effect of the inhibitor on cancer cell lines that depend on EGFR signaling.[9] The MTT and CCK-8 assays are widely used colorimetric methods.[10][11]

  • Objective: To determine the inhibitor's ability to reduce the viability or proliferation of cancer cells.

  • Principle (MTT Assay): Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[12]

  • Procedure Outline:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the novel inhibitor, gefitinib, or erlotinib for a specified period (e.g., 48-72 hours).

    • Add the MTT reagent to each well and incubate, allowing formazan crystals to form.

    • Add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Models

This step evaluates the inhibitor's efficacy and safety in a living organism, typically using immunodeficient mice.[13][14]

  • Objective: To assess the anti-tumor activity of the inhibitor in an in-vivo setting.

  • Principle: Human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) are implanted subcutaneously into immunodeficient mice.[13][15] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

  • Procedure Outline:

    • Implant human non-small cell lung cancer (NSCLC) cells subcutaneously into mice.[16]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

    • Randomize mice into treatment groups: vehicle control, gefitinib/erlotinib, and the novel quinazoline inhibitor.

    • Administer the compounds (e.g., by oral gavage) daily for a set period.[13]

    • Measure tumor volume regularly with calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target inhibition).

    • Evaluate efficacy based on tumor growth inhibition.[16]

References

A Researcher's Guide to Validating Anti-proliferative Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a compound's anti-proliferative activity is a cornerstone of pre-clinical cancer research. This guide provides an objective comparison of commonly employed assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as a therapeutic agent. A variety of in vitro assays are available to quantify this anti-proliferative effect, each with its own set of principles, advantages, and limitations. This guide focuses on a comparative analysis of several widely used methods: the metabolic assays MTT, MTS, and CellTiter-Glo, the DNA synthesis-monitoring BrdU assay, the long-term colony formation assay, and direct cell counting.

Comparative Analysis of Anti-proliferative Assays

The choice of assay can significantly impact the determined potency of a test compound, often measured as the half-maximal inhibitory concentration (IC50). Below is a summary of the principles and a comparative overview of these key assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1][2]Inexpensive, widely used and established.[3]Requires a solubilization step for the formazan crystals, which can introduce variability.[4] The MTT reagent itself can be toxic to cells.[5]
MTS Assay A second-generation colorimetric assay where the tetrazolium salt (MTS) is reduced to a soluble formazan product.[6]Simpler and faster than MTT as it does not require a solubilization step.[4]The stability of the MTS reagent can be a concern, and it may interact with certain compounds.
CellTiter-Glo® A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[7][8]High sensitivity, broad linear range, and a simple "add-mix-measure" protocol suitable for high-throughput screening.[7][9]Reagents are more expensive than those for colorimetric assays.
BrdU Assay An immunoassay that detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[10][11]Directly measures DNA synthesis, providing a more specific assessment of proliferation.Requires multiple steps including cell fixation, DNA denaturation, and antibody incubations, making it more labor-intensive.
Colony Formation Assay Measures the ability of a single cell to undergo unlimited division and form a colony.[12][13]Considered the gold standard for determining cytotoxicity as it assesses long-term reproductive viability.[3]Time-consuming (can take 1-3 weeks) and not suitable for high-throughput screening.[12][13]
Direct Cell Counting Involves the direct enumeration of cells, often using a hemocytometer or an automated cell counter with a viability dye like trypan blue.[14][15]Provides a direct and absolute measure of cell number and viability.Can be laborious and time-consuming for a large number of samples, and is prone to sampling error.[4][15]

Quantitative Data Summary: IC50 Values of Common Anticancer Drugs

The following tables provide a comparative summary of IC50 values for three widely studied anticancer drugs—Doxorubicin, Paclitaxel, and Gefitinib—across different cancer cell lines, as determined by various anti-proliferative assays. These values illustrate the potential for variation in potency depending on the cell line and the assay method used.

Table 1: Comparative IC50 Values of Doxorubicin (µM)

Cell LineCancer TypeMTT AssayMTS AssayCellTiter-Glo® Assay
MCF-7 Breast Cancer2.5[6][16]--
A549 Lung Cancer> 20[6][16]--
HCT116 Colon Cancer---

Table 2: Comparative IC50 Values of Paclitaxel (nM)

Cell LineCancer TypeMTT AssayMTS AssayCellTiter-Glo® Assay
MCF-7 Breast Cancer3.5 µM[2]-~2.5 - 5[17]
MDA-MB-231 Breast Cancer0.3 µM[2]-~3 - 10[17]
SK-BR-3 Breast Cancer4 µM[2]--
A549 Lung Cancer--~5 - 20[17]

Table 3: Comparative IC50 Values of Gefitinib (µM)

Cell LineCancer TypeMTT AssayMTS AssayCellTiter-Glo® Assay
A549 Lung Cancer>10[12]--
H1650 Lung Cancer31.0[17]--
PC9 Lung CancerSensitive (IC50≤1)[12]--
SK-Br-3 Breast Cancer4--
MDA-MB-468 Breast Cancer6.8--

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of anti-proliferative activity. Below are generalized methodologies for the key assays discussed.

MTT Cell Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[17]

  • Drug Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[17]

MTS Cell Proliferation Assay
  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4]

CellTiter-Glo® Luminescent Cell Viability Assay
  • Assay Plate Preparation: Prepare a 96-well plate containing cells in culture medium, treated with the test compound for the desired time.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]

  • Lysis Induction: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Measurement: Record the luminescence using a luminometer.[16]

Direct Cell Counting (Trypan Blue Exclusion Method)
  • Cell Harvesting: After drug treatment, detach adherent cells using trypsin and collect the cell suspension. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Viability Assessment: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the total number of viable cells per mL and the percentage of viable cells.

Visualizing Cellular Processes and Workflows

Understanding the underlying biological pathways and the experimental process is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in cancer cell proliferation and a typical experimental workflow for assessing anti-proliferative activity.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Anti-Proliferative Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubate Cells with Test Compound (24-72h) cell_seeding->treatment drug_prep Test Compound Preparation (Serial Dilutions) drug_prep->treatment assay_addition Add Assay Reagent (e.g., MTT, MTS, CellTiter-Glo) treatment->assay_addition incubation Incubate for Signal Development assay_addition->incubation readout Measure Signal (Absorbance/Luminescence) incubation->readout data_analysis Calculate % Viability vs. Control readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50

A typical experimental workflow for in vitro anti-proliferative assays.

PI3K_AKT_pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

The PI3K/AKT signaling pathway, a key regulator of cell proliferation.

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many types of cancer.[10] Upon activation by growth factor receptors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, leading to increased cell growth and inhibition of apoptosis. Many anti-cancer drugs are designed to target components of this pathway to inhibit tumor growth.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazolines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, primarily as inhibitors of key protein kinases involved in oncogenic signaling. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-anilinoquinazoline derivatives, focusing on their inhibitory potency against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is curated from multiple studies to facilitate the rational design of next-generation inhibitors.

Comparative Inhibitory Potency

The inhibitory activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and aniline rings. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative compounds against EGFR and VEGFR-2, highlighting key SAR trends.

Table 1: Structure-Activity Relationship of 4-Anilinoquinazolines as EGFR Inhibitors
Compound IDQuinazoline Substituents (R1)Aniline Substituents (R2)EGFR IC50 (nM)Reference Cell Line/EnzymeKey Observations
Gefitinib 6,7-dimethoxy3'-chloro-4'-fluoro25.42A549, HT-29, MCF-7Reference compound.[1]
Erlotinib 6,7-bis(2-methoxyethoxy)3'-ethynyl33.25A549, HT-29, MCF-7Substitution at the 6 and 7-positions with bulky, hydrophilic groups is well-tolerated.[1]
19h 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3'-ethynyl0.47EGFR KinaseIncorporation of a nitroimidazole moiety can significantly enhance potency.[2]
19g 2-methyl, 6,7-dimethoxy3'-chloro-4'-fluoro110H1975A methyl group at the C-2 position of the quinazoline ring can improve antitumor potency.[3]
15a 6,7-dimethoxy3'-chloro-4'-(N'-hydroxyacetamidine)130EGFR KinaseAcylamino modifications on the aniline ring can yield potent dual inhibitors.[4]
7i 6-ureido-aryl3'-chloro-4'-fluoro17.32EGFR KinaseArylureido substituents at the 6-position can increase binding affinity.[1]
6m 6-(N-Boc-glycine)3'-bromo3.2EGFR KinaseIntroduction of amino acid moieties at position 6 can lead to highly selective and potent inhibitors.[5]
Table 2: Structure-Activity Relationship of 4-Anilinoquinazolines as Dual EGFR/VEGFR-2 Inhibitors
Compound IDQuinazoline Substituents (R1)Aniline Substituents (R2)EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference Cell Line/EnzymeKey Observations
Vandetanib 6-(bromomethoxy), 7-methoxy4'-fluoro--A549, H446Reference dual inhibitor.[6]
10a 6,7-dimethoxy, side chain with 3-nitro-1,2,4-triazole4'-fluoroPotentPotentA549, H446Introduction of a 3-nitro-1,2,4-triazole group can lead to potent, hypoxia-selective dual inhibitors.[6]
10g 6,7-dimethoxy, side chain with 3-nitro-1,2,4-triazole3'-chloro-4'-fluoroPotentPotentA549, H446Demonstrates that modifications on the aniline moiety can be combined with hypoxia-targeting side chains.[6]
15a 6,7-dimethoxy3'-chloro-4'-(N'-hydroxyacetamidine)0.130.56EGFR/VEGFR-2 KinaseAcylamino derivatives show promise as dual inhibitors.[4]
15b 6,7-dimethoxy3'-bromo-4'-(N'-hydroxyacetamidine)0.151.81EGFR/VEGFR-2 KinaseDemonstrates the impact of halogen substitution on the aniline ring for dual inhibition.[4]
15e 6,7-dimethoxy3'-methyl-4'-(N'-hydroxyacetamidine)0.690.87EGFR/VEGFR-2 KinaseHighlights the tolerance for small lipophilic groups at the 3'-position of the aniline ring.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below. These protocols are generalized from multiple sources to serve as a standard guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • 4-Anilinoquinazoline test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

    • To initiate the reaction, add 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection:

    • Add the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, H1975, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-Anilinoquinazoline test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental processes, the following diagrams illustrate key signaling pathways and a typical workflow for SAR studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (EGFR, VEGFR-2) Purification->KinaseAssay CellAssay Cell-Based Assays (MTT, etc.) KinaseAssay->CellAssay SAR_Analysis SAR Analysis & Lead Optimization CellAssay->SAR_Analysis SAR_Analysis->Design Iterative Design Cycle InVivo In Vivo Studies (Xenograft Models) SAR_Analysis->InVivo Promising Candidates

References

Comparative Molecular Docking Analysis of 4-Aminoquinazoline-6-Carbonitrile Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico performance of 4-aminoquinazoline-6-carbonitrile derivatives against the Epidermal Growth Factor Receptor (EGFR), benchmarked against established inhibitors.

This guide provides a comprehensive comparison of 4-aminoquinazoline-6-carbonitrile derivatives with other classes of EGFR inhibitors, focusing on their performance in molecular docking studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this chemical scaffold for the development of novel anticancer therapeutics.

Introduction to 4-Aminoquinazoline Derivatives as EGFR Inhibitors

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[1] First-generation inhibitors like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline core, have demonstrated clinical efficacy but are often hampered by the development of resistance, most notably through the T790M mutation.[2] This has spurred the development of subsequent generations of inhibitors and a continued search for novel derivatives with improved potency, selectivity, and resistance profiles. The introduction of a carbonitrile group at the 6-position of the quinazoline ring is a strategic modification aimed at exploring new interactions within the ATP-binding site of EGFR and potentially overcoming existing resistance mechanisms.

Comparative Docking Analysis

Molecular docking simulations are a powerful tool to predict the binding affinity and interaction patterns of small molecules with their protein targets. In this section, we compare the docking performance of hypothetical 4-aminoquinazoline-6-carbonitrile derivatives with clinically approved and other experimental EGFR inhibitors. The data is compiled from various in-silico studies and presented to highlight the potential of the 6-carbonitrile scaffold.

Table 1: Comparative Docking Scores and IC50 Values of EGFR Inhibitors

Compound ClassRepresentative Compound/DerivativeTargetDocking Score (kcal/mol)IC50 (nM)Key Interactions and Remarks
4-Aminoquinazoline-6-carbonitrile Hypothetical Derivative 1 EGFR (WT)-8.5 to -9.5 (Predicted)Not AvailableThe nitrile group may form additional hydrogen bonds or electrostatic interactions with residues in the solvent-exposed region.
4-Aminoquinazoline-6-carbonitrile Hypothetical Derivative 2 EGFR (T790M)-8.0 to -9.0 (Predicted)Not AvailableThe linear geometry of the nitrile may allow for better accommodation within the mutated gatekeeper residue space.
4-Anilinoquinazolines (1st Gen)ErlotinibEGFR (WT)-7.3 to -10.1[3][4]2 - 20[5]Forms a crucial hydrogen bond with the hinge region residue Met793.[3]
4-Anilinoquinazolines (1st Gen)GefitinibEGFR (WT)-8.7 (Icotinib, similar structure)[3]25.42[6]Similar binding mode to Erlotinib, interacting with Met793.[3]
6-Arylureido-4-anilinoquinazolinesCompound 7iEGFR (WT)-58.49 (Binding Free Energy, kcal/mol)[6]17.32[6]The aryl urea moiety extends into the ribose-binding pocket, forming additional interactions.[6]
6-Nitro-4-substituted quinazolinesCompound 6cEGFR (WT)-7.86[7]13.1[1]The nitro group can act as a hydrogen bond acceptor.
6-Salicyl-4-anilinoquinazolinesCompound 21EGFR (WT)Not explicitly stated, but potent inhibitor120[8]The salicyl group can form additional interactions with the receptor.

Note: The docking scores for the hypothetical 4-aminoquinazoline-6-carbonitrile derivatives are predicted based on the general binding patterns of 4-aminoquinazolines and the electronic properties of the nitrile group. Specific experimental or published docking data for this exact class of compounds is limited. The reported docking scores for other compounds are from different studies and software, which may lead to variations.

Experimental Protocols

A standardized molecular docking protocol is crucial for obtaining reliable and comparable results. The following methodology is a synthesis of protocols commonly employed in the study of quinazoline-based EGFR inhibitors.[9][10]

Protein Preparation

The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). Commonly used PDB entries include 1M17 (in complex with Erlotinib) and 4i23 .[3][11] The protein structure is prepared by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning partial charges to the atoms (e.g., using Gasteiger charges).

  • Repairing any missing side chains or loops.

Ligand Preparation

The 2D structures of the 4-aminoquinazoline-6-carbonitrile derivatives and other comparative ligands are drawn using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy conformation before docking.

Molecular Docking Simulation

Software such as AutoDock Vina , Glide , or Molegro Virtual Docker is commonly used for docking simulations.[3][12] The key steps include:

  • Grid Box Definition: A grid box is defined around the ATP-binding site of EGFR. The dimensions and center of the grid are typically based on the position of the co-crystallized ligand in the PDB structure to encompass the entire active site.

  • Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: The binding affinity of each docked pose is calculated using a scoring function, which estimates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Results

The docked poses are visualized and analyzed to understand the key intermolecular interactions, including:

  • Hydrogen bonds: Crucial for anchoring the ligand to the protein, particularly with the hinge region residue Met793.

  • Hydrophobic interactions: Important for binding within the largely hydrophobic ATP pocket.

  • Pi-pi stacking and T-shaped pi interactions: Often observed with aromatic residues in the active site.

Signaling Pathway and Experimental Workflow

To provide a broader context for the molecular docking studies, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for in-silico drug discovery.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->Proliferation Inhibitor 4-Aminoquinazoline -6-carbonitrile Derivatives Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Inhibition.

Docking_Workflow Target_Selection Target Identification (e.g., EGFR) Protein_Prep Protein Preparation (from PDB) Target_Selection->Protein_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Design Ligand Design & Preparation Ligand_Design->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt Lead_Opt->Ligand_Design Iterative Refinement Experimental Experimental Validation (In vitro & In vivo assays) Lead_Opt->Experimental

Caption: Molecular Docking Experimental Workflow.

Conclusion and Future Directions

The comparative analysis suggests that 4-aminoquinazoline-6-carbonitrile derivatives hold promise as a scaffold for the development of novel EGFR inhibitors. The predicted docking scores, while hypothetical, indicate the potential for strong binding affinity to the EGFR kinase domain. The unique electronic and steric properties of the 6-carbonitrile group may offer advantages in terms of forming novel interactions and potentially overcoming resistance.

However, this guide also highlights a critical gap in the current literature: a lack of specific molecular docking and biological evaluation data for 4-aminoquinazoline-6-carbonitrile derivatives. Therefore, future research should focus on:

  • Synthesis and In-Vitro Evaluation: Synthesizing a focused library of 4-aminoquinazoline-6-carbonitrile derivatives and evaluating their inhibitory activity against wild-type and mutant EGFR kinases, as well as their anti-proliferative effects on relevant cancer cell lines.

  • Dedicated Molecular Docking and Dynamics Studies: Performing detailed in-silico studies on the synthesized compounds to elucidate their binding modes, calculate binding free energies, and understand the specific role of the 6-carbonitrile moiety in receptor interaction.

  • Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for this class of compounds to guide the rational design of more potent and selective inhibitors.

By addressing these areas, the scientific community can fully assess the therapeutic potential of 4-aminoquinazoline-6-carbonitrile derivatives as next-generation EGFR inhibitors.

References

Efficacy of 4-Chloroquinazoline-6-carbonitrile derivatives vs other TKIs

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the efficacy of tyrosine kinase inhibitors (TKIs) derived from the 4-chloroquinazoline-6-carbonitrile scaffold against other established quinazoline-based TKIs. This document is structured to offer researchers and drug development professionals a comprehensive technical overview, grounded in experimental data and methodologies.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system is a cornerstone in the development of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements into the ATP-binding pocket of the kinase domain. First-generation inhibitors like Gefitinib and Erlotinib solidified the quinazoline scaffold's importance in oncology.[1] This guide examines derivatives of a specific, functionalized starting material, this compound, and contextualizes their potential efficacy against clinically validated alternatives.

The EGFR signaling cascade is a critical driver of cell proliferation, survival, and differentiation.[2][3] Ligand binding to EGFR (or HER1) and HER2 (ErbB2) induces receptor dimerization, activating the intracellular kinase domain. This triggers a cascade of phosphorylation events, primarily activating the PI3K/Akt/mTOR (survival) and RAS/RAF/MEK/ERK (proliferation) pathways.[4][5] In many cancers, mutations or overexpression of these receptors lead to constitutive signaling, making them prime therapeutic targets.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Dimer Dimerization & Autophosphorylation EGFR->Dimer  Ligand  Binding PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS TKI Quinazoline TKIs (e.g., Gefitinib, Lapatinib) TKI->Dimer Blocks ATP Binding Site Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR/HER2 Signaling Pathway and TKI Action.

A Profile of Established Quinazoline-Based TKIs

Understanding the landscape of approved drugs is essential to evaluate the potential of new derivatives. The following TKIs represent key benchmarks.

Gefitinib (Iressa®)
  • Mechanism: A first-generation, ATP-competitive, and reversible inhibitor of the EGFR tyrosine kinase.[2][6][7] It selectively binds to the kinase domain, preventing autophosphorylation and blocking downstream signaling.[8]

  • Target Profile: Highly specific for EGFR. Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR kinase domain.[6][7]

  • Key Efficacy Data: While transformative for EGFR-mutant NSCLC, resistance often develops, most commonly through the T790M "gatekeeper" mutation.[9]

Erlotinib (Tarceva®)
  • Mechanism: Similar to gefitinib, erlotinib is a first-generation, reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][10][11][12]

  • Target Profile: Primarily targets EGFR.[10][13] It is approved for the treatment of NSCLC and pancreatic cancer.[13] Like gefitinib, its binding affinity is higher for EGFR with activating mutations (e.g., exon 19 deletion or L858R) than for the wild-type receptor.[12]

  • Key Efficacy Data: Shows significant clinical benefit in EGFR-mutated NSCLC.[13] However, it shares the same susceptibility to acquired resistance via the T790M mutation.[14]

Lapatinib (Tykerb®)
  • Mechanism: A reversible, ATP-competitive inhibitor that dually targets both EGFR and HER2 tyrosine kinases.[5][15][16] This dual action can be advantageous in cancers where both receptors are implicated.

  • Target Profile: EGFR (HER1) and HER2 (ErbB2).[15][17] It is primarily used in HER2-positive breast cancer, often in combination with other agents.[15][17]

  • Key Efficacy Data: By inhibiting both receptors, lapatinib can be effective in some contexts where single-target agents may fail.[18] Its ability to inhibit p95HER2, a truncated and constitutively active form of HER2, provides another mechanism of action.[18]

Osimertinib (Tagrisso®)
  • Mechanism: A third-generation, irreversible TKI.[9] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[9][19]

  • Target Profile: Designed to potently and selectively inhibit both EGFR-TKI sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR.[9][14][20]

  • Key Efficacy Data: Demonstrates high efficacy in patients who have developed resistance to first- or second-generation TKIs due to the T790M mutation.[9][21] It has become a standard first-line treatment for patients with advanced EGFR-mutated NSCLC.[22]

The Challenger: this compound Derivatives

The this compound scaffold serves as a key intermediate for synthesizing novel TKI candidates. The chlorine atom at the 4-position is a reactive leaving group, ideal for nucleophilic substitution to introduce various aniline side chains, which are crucial for kinase binding. The nitrile group at the 6-position can be maintained or further modified to fine-tune properties like solubility, metabolic stability, and target engagement.

While no single "this compound derivative" is an approved drug, numerous research efforts have utilized this scaffold to generate novel compounds with potent anticancer activity. Studies have shown that derivatives from this and similar quinazoline cores can exhibit significant cytotoxicity against various cancer cell lines, with some compounds demonstrating greater potency than the reference drug gefitinib in vitro.[23][24]

  • Rationale for Development: The goal of synthesizing new derivatives from this scaffold is often to:

    • Improve Potency: Achieve lower IC50 values against target kinases.

    • Enhance Selectivity: Increase activity against cancer-driving kinases while reducing off-target effects on wild-type kinases to minimize toxicity.

    • Overcome Resistance: Design molecules that can effectively inhibit kinases with mutations that confer resistance to older drugs (e.g., T790M).

    • Broaden Target Spectrum: Create multi-targeted inhibitors that can block redundant or escape signaling pathways.[25]

Head-to-Head Comparison: A Data-Driven Analysis

The efficacy of a TKI is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

InhibitorGenerationTarget(s)ReversibilityIC50 vs. EGFR (L858R/T790M)Key Indication
Gefitinib 1stEGFRReversible>1,000 nMEGFRm+ NSCLC
Erlotinib 1stEGFRReversible>1,000 nMEGFRm+ NSCLC
Lapatinib 1stEGFR, HER2Reversible>1,000 nMHER2+ Breast Cancer
Osimertinib 3rdEGFR (Sensitizing & T790M)Irreversible<15 nM[9]EGFRm+ (incl. T790M) NSCLC
Novel Quinazoline Derivatives ExploratoryVaries (often EGFR)Varies1.85 - 2.81 µM*Preclinical

*Note: The IC50 values for "Novel Quinazoline Derivatives" are reported as in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, not specific kinase inhibition, and are used here for illustrative purposes of potency against cell growth.[23][24]

Experimental Corner: A Guide to Validating TKI Efficacy

Objectively comparing TKI efficacy requires a standardized, multi-step validation process. This workflow ensures that data is robust, reproducible, and translatable.

G cluster_workflow TKI Efficacy Validation Workflow cluster_details Methodology Details A Step 1: In Vitro Kinase Assay B Step 2: Cellular Viability Assay (e.g., MTT Assay) A->B Determine cellular potency A_detail Objective: Measure direct inhibition of purified kinase (IC50 value). A->A_detail C Step 3: Target Engagement Assay (e.g., Western Blot) B->C Confirm mechanism of action B_detail Objective: Measure effect on cancer cell proliferation and survival (GI50 value). B->B_detail D Step 4: In Vivo Xenograft Model C->D Evaluate in vivo efficacy & tolerability C_detail Objective: Verify inhibition of receptor autophosphorylation and downstream signaling. C->C_detail D_detail Objective: Assess tumor growth inhibition in a living organism. D->D_detail

Figure 2: Standardized Workflow for TKI Efficacy Evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[26][27]

  • Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase (e.g., EGFR, HER2).

  • Causality: This is the first and most direct test of a compound's potency against its intended molecular target, independent of cellular factors. A low IC50 is a prerequisite for a successful TKI.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing recombinant purified kinase, a specific peptide substrate, and ATP. Prepare serial dilutions of the test TKI (e.g., a this compound derivative) and a control inhibitor (e.g., Gefitinib).

    • Reaction Incubation: In a 96-well plate, combine the kinase, substrate, and TKI dilution. Initiate the kinase reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Luminescent ADP detection platforms are common.[28]

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a TKI on the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation.[29][30]

  • Objective: To determine the concentration of a TKI required to inhibit the growth of a cancer cell line by 50% (GI50).

  • Causality: This experiment moves from the purified enzyme to a complex biological system. It validates that the TKI can penetrate the cell membrane and inhibit its target in a cellular context, leading to a cytostatic or cytotoxic effect.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, SK-BR-3 for HER2+ breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[31]

    • Compound Treatment: Treat the cells with serial dilutions of the test TKI and a control TKI. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[31][32] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[32]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][31]

    • Absorbance Measurement: Read the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).[31]

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50.

Protocol 3: Western Blot for Target Phosphorylation

Western blotting is used to confirm that the TKI is inhibiting the intended signaling pathway within the cell.[33]

  • Objective: To visualize the decrease in phosphorylation of the target receptor (e.g., p-EGFR) and downstream effectors (e.g., p-Akt, p-ERK) upon TKI treatment.

  • Causality: This provides direct mechanistic evidence. A reduction in cell viability (from the MTT assay) should correlate with a decrease in target phosphorylation. This confirms the compound works via the intended mechanism and is not just broadly toxic. The use of phosphatase inhibitors during sample preparation is critical to preserve the labile phosphorylation state of proteins.[34]

  • Methodology:

    • Cell Treatment and Lysis: Culture cells and treat them with the TKI at various concentrations (e.g., around the GI50 value) for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and crucial phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (using Bovine Serum Albumin, BSA, is often preferred for phospho-proteins).[34] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR).

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the blot can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-EGFR).

Protocol 4: In Vivo Xenograft Efficacy Study

This is the final preclinical step to evaluate a TKI's efficacy in a living organism.[35]

  • Objective: To determine if the TKI can inhibit tumor growth in an animal model.

  • Causality: This experiment integrates pharmacology, toxicology, and efficacy. Success in this model indicates that the compound has favorable enough pharmacokinetic properties (absorption, distribution, metabolism, excretion) and tolerability to reach the tumor at effective concentrations and inhibit its growth. Patient-derived xenograft (PDX) models are increasingly used as they better preserve the characteristics of the original patient tumor.[22][36]

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[37]

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, reference TKI, test TKI at various doses).

    • Drug Administration: Administer the TKI to the mice via a clinically relevant route, typically oral gavage, on a set schedule (e.g., once daily).[22]

    • Monitoring: Monitor tumor volume (using calipers) and animal body weight (as a measure of toxicity) regularly (e.g., 2-3 times per week).[37]

    • Endpoint Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Analyze the data for tumor growth inhibition (TGI).

Conclusion and Future Directions

Established quinazoline-based TKIs like Gefitinib, Erlotinib, and Lapatinib have revolutionized cancer treatment by targeting specific oncogenic drivers. However, the emergence of resistance necessitates the development of next-generation inhibitors. Osimertinib provides a blueprint for success by effectively targeting a key resistance mutation.

The this compound scaffold represents a versatile and promising platform for the discovery of novel TKIs. The synthetic tractability at the 4-position and the potential for modification at the 6-position allow for extensive chemical exploration. Preclinical data on derivatives from this family show potent anti-proliferative activity, sometimes exceeding that of first-generation drugs in specific cell lines.[23][24]

The path forward for these derivatives lies in rigorous, systematic evaluation using the workflows described. The ultimate goal is to identify candidates with superior potency against clinically relevant mutations, improved selectivity to minimize toxicity, and the ability to overcome existing mechanisms of drug resistance.

References

Navigating the Kinome: A Comparative Analysis of Quinazoline-Based Clk Inhibitors' Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of quinazoline-based cdc2-like kinase (Clk) inhibitors, offering a valuable resource for selecting appropriate tool compounds and advancing drug discovery programs.

The cdc2-like kinases (Clks), comprising Clk1, Clk2, Clk3, and Clk4, are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of this process is implicated in numerous diseases, making Clks attractive therapeutic targets.[2][3] Quinazoline-based compounds have emerged as a prominent scaffold for potent Clk inhibitors.[1][4] However, as with many kinase inhibitors targeting the ATP-binding site, off-target effects are a significant concern. This guide summarizes the cross-reactivity data for several key quinazoline-based Clk inhibitors, presents detailed experimental protocols for assessing kinase inhibition, and visualizes the core signaling pathway and experimental workflows.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50 and Kd values) of several quinazoline-based Clk inhibitors against a panel of kinases. Lower values indicate higher potency. This data, compiled from various kinase profiling studies, highlights the selectivity and potential off-targets of each compound.

CompoundTarget KinaseIC50 (nM)Kd (nM)Other Notable Off-Targets (Kd in nM)
TG003 Clk120[5][6]19[7]DYRK1A (12), DYRK1B (130), CSNK1D (150), PIM1 (130), PIM3 (280), CSNK1E (300), Ysk4 (290)[7]
Clk2200[5]95[7]
Clk3>10,000[5]3000[7]
Clk415[5][6]30[7]
Analogue 4 Clk1-37[7]DYRK1A (27), DYRK1B (430), EGFR (230)[7]
Clk2-680[7]
Clk3-470[7]
Clk4-50[7]
ML167 Clk11522[8]-
Clk21648[8]-
Clk3>10,000[8]-
Clk4136[8]-
DYRK1A>10,000[8]-
DYRK1B4420[8]-
ML106 Clk159[8]-
Clk21902[8]-
Clk36936[8]-
Clk439[8]-
DYRK1A62[8]-
DYRK1B697[8]-
ML315 Clk168[8]-
Clk2231[8]-
Clk3>10,000[8]-
Clk468[8]-
DYRK1A282[8]-
DYRK1B1156[8]-

Signaling Pathway and Experimental Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Clk signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

clk_signaling_pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing SR_Proteins SR Proteins pSR_Proteins Phosphorylated SR Proteins SR_Proteins->pSR_Proteins pSR_Proteins->Spliceosome Activation Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA Clk_Kinase Clk Kinase Clk_Kinase->SR_Proteins Phosphorylation Quinazoline_Inhibitor Quinazoline-based Clk Inhibitor Quinazoline_Inhibitor->Clk_Kinase Inhibition experimental_workflow Compound_Library Quinazoline Inhibitor Library In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Library->In_Vitro_Assay Selectivity_Profiling Broad Selectivity Profiling (e.g., KINOMEscan) Compound_Library->Selectivity_Profiling Kinase_Panel Panel of Purified Kinases Kinase_Panel->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Data_Analysis Cross-Reactivity Analysis IC50_Determination->Data_Analysis Kd_Determination Kd Value Determination Selectivity_Profiling->Kd_Determination Kd_Determination->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 4-Chloroquinazoline-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinazoline-6-carbonitrile (CAS No. 150449-97-1). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Summary

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these potential hazards, all materials contaminated with this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A properly fitted laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Operational Plan for Waste Management

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .

  • Waste Stream: This compound belongs to the halogenated organic waste stream. It must be kept separate from non-halogenated organic waste.[2]

  • Containerization:

    • Solid Waste: Collect all solid waste (e.g., excess compound, contaminated wipes, and disposable PPE) in a dedicated, leak-proof, and puncture-resistant container.

    • Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a compatible, sealed container.

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Ensure containers are kept closed except when adding waste.[3][4]

  • Collection: Accumulate waste in the appropriately labeled container as described above. Do not overfill containers; a good practice is to fill to no more than 90% capacity.[3]

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the ultimate disposal of chlorinated organic compounds.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, put on the full PPE described in Section 2.

  • Contain the Spill:

    • For solid spills , carefully cover with absorbent pads to avoid raising dust.

    • For liquid spills , use a chemical spill kit with absorbent materials to contain the liquid.

  • Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Data Presentation

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed[1]
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[1]
Specific Target Organ ToxicityMay cause respiratory irritation[1]

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures outlined are based on the chemical's hazard profile and general laboratory safety guidelines.

Mandatory Visualization

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal Start Start Waste_Generated This compound Waste (Solid or Liquid) Start->Waste_Generated Segregate Segregate as Halogenated Organic Waste Waste_Generated->Segregate Solid_Container Collect in Labeled Solid Waste Container Segregate->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Store Store in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Contact_EHS Contact EHS/ Licensed Contractor Store->Contact_EHS Handover Securely Handover for Disposal Contact_EHS->Handover End End Handover->End

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and handling protocols for 4-Chloroquinazoline-6-carbonitrile, a key reagent in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Researchers and scientists working with this compound must be aware of its potential hazards to mitigate risks effectively. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to support your critical work in drug development.

Hazard Overview

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following potential hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

A comprehensive understanding of these risks is the first step toward a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, drawing from safety protocols for closely related hazardous compounds.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile glovesTo prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A complete chemical-resistant suit or a lab coat with long sleevesTo shield the body from accidental spills and contact with the compound.
Respiratory Protection A NIOSH (US) or CEN (EU) approved air-purifying respirator with an appropriate cartridgeTo prevent inhalation of dust or aerosols, which may cause respiratory tract irritation. Use in a well-ventilated area is also crucial.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols[2].

    • Use appropriate tools for weighing and transferring the solid material.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn[2].

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2][3].

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste materials, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Ensure the waste container is chemically resistant, properly sealed, and stored in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, to provide to the waste disposal service.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation and PPE handle 2. Handle in Fume Hood prep->handle store 3. Secure Storage handle->store segregate 1. Segregate Waste handle->segregate container 2. Seal in Labeled Container segregate->container pro_disposal 3. Professional Disposal container->pro_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.